4-(2-Nitrophenyl)-3-thiosemicarbazide
Description
The exact mass of the compound N-(2-Nitrophenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-nitrophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-3-1-2-4-6(5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGXHUQNKDYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397582 | |
| Record name | N-(2-Nitrophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73305-12-1 | |
| Record name | N-(2-Nitrophenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73305-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Nitrophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Nitrophenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Thiosemicarbazides are a well-established class of compounds known for their wide range of biological activities, and the introduction of a nitrophenyl group can significantly influence their pharmacological profile. This document details the synthetic protocol, expected physicochemical and spectroscopic properties, and a discussion of the key characterization techniques. All quantitative data is summarized in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.
Introduction
Thiosemicarbazides are versatile pharmacophores that serve as key intermediates in the synthesis of various heterocyclic compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The core structure, featuring a thiourea moiety linked to a hydrazine group, allows for multiple points of interaction with biological targets. The substitution on the N4-position of the thiosemicarbazide scaffold plays a crucial role in modulating its bioactivity. The presence of an electron-withdrawing nitro group on a phenyl ring, as in this compound, is of particular interest for its potential to enhance or modify the compound's therapeutic properties. This guide outlines the synthesis and detailed characterization of this specific derivative.
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic addition reaction between 2-nitrophenyl isothiocyanate and hydrazine hydrate. This is a standard and efficient method for the preparation of 4-substituted-3-thiosemicarbazides.
Reaction Scheme
The overall reaction is as follows:
-
Reactants: 2-Nitrophenyl isothiocyanate and Hydrazine hydrate
-
Product: this compound
-
Byproducts: None
Experimental Protocol
Materials:
-
2-Nitrophenyl isothiocyanate (1.0 equivalent)
-
Hydrazine hydrate (80-95% solution, 1.1 equivalents)
-
Absolute Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenyl isothiocyanate in absolute ethanol.
-
To this stirring solution, add hydrazine hydrate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following tables summarize the key physicochemical and expected spectroscopic data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 73305-12-1 | [1][2][3] |
| Molecular Formula | C₇H₈N₄O₂S | [1][2][3] |
| Molecular Weight | 212.23 g/mol | [1][2][3] |
| Appearance | Pale yellow solid (Predicted) | |
| Melting Point | 164-165 °C (with decomposition) | [1] |
| Solubility | Soluble in DMSO and DMF (Predicted) |
Spectroscopic Data (Predicted)
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400 - 3200 | N-H stretching | Amine (NH₂) |
| 3200 - 3100 | N-H stretching | Amide (NH) |
| 3100 - 3000 | Aromatic C-H stretching | Ar-H |
| 1550 - 1500 | Asymmetric NO₂ stretching | Nitro (NO₂) |
| 1350 - 1300 | Symmetric NO₂ stretching | Nitro (NO₂) |
| ~1250 | C=S stretching | Thione (C=S) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | -NH-CS- |
| ~8.5 | Singlet | 1H | Ar-NH- |
| 8.0 - 7.2 | Multiplet | 4H | Aromatic protons |
| ~4.5 | Singlet | 2H | -NH₂ |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=S |
| 145 - 120 | Aromatic carbons |
3.2.3. Mass Spectrometry (MS)
| m/z Value | Assignment |
| 212.03 | [M]⁺ (Molecular ion) |
| 213.03 | [M+H]⁺ |
Logical Relationships in Characterization
The characterization process follows a logical progression to confirm the successful synthesis of the target compound.
Caption: Logical flow for the structural confirmation of the synthesized compound.
Discussion
The synthesis of this compound via the reaction of 2-nitrophenyl isothiocyanate and hydrazine hydrate is a robust and straightforward method. The characterization of the final product relies on a combination of spectroscopic and physical methods. FTIR spectroscopy is instrumental in identifying the key functional groups, particularly the N-H, C=S, and NO₂ moieties. ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon environments, respectively, allowing for the complete structural elucidation and confirmation of the substitution pattern on the aromatic ring. Mass spectrometry serves to confirm the molecular weight of the synthesized compound. Finally, the melting point determination provides a valuable indication of the purity of the product. The collective data from these techniques should provide unambiguous evidence for the successful synthesis of this compound.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol offers a clear and reproducible method for its preparation. The summarized physicochemical and predicted spectroscopic data serve as a valuable reference for researchers working with this compound. The logical workflow for characterization emphasizes the importance of a multi-technique approach for comprehensive structural analysis. This information is intended to support further research and development efforts involving this and related thiosemicarbazide derivatives in the field of medicinal chemistry.
References
An In-depth Technical Guide to the Chemical Properties and Structure of 4-(2-Nitrophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(2-Nitrophenyl)-3-thiosemicarbazide. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from its isomers and related compounds to provide a broader context for researchers.
Chemical Structure and Properties
This compound is an organic compound belonging to the thiosemicarbazide family, characterized by a thiourea group attached to a hydrazine moiety. The presence of a nitrophenyl group significantly influences its chemical and biological characteristics.
Structure:
The molecule consists of a 2-nitrophenyl ring attached to the N4 position of the 3-thiosemicarbazide core. The nitro group at the ortho position can influence the molecule's conformation and reactivity through steric and electronic effects.
Physicochemical Properties
Quantitative data for this compound and its isomers are summarized in the table below. It is important to note that some of the data for the 2-nitro isomer are predicted values.
| Property | This compound | 4-(3-Nitrophenyl)-3-thiosemicarbazide | 4-(4-Nitrophenyl)-3-thiosemicarbazide |
| CAS Number | 73305-12-1[1][2] | 79925-03-4 | 38985-70-5[3] |
| Molecular Formula | C₇H₈N₄O₂S[2] | C₇H₈N₄O₂S[4] | C₇H₈N₄O₂S[3] |
| Molecular Weight | 212.23 g/mol [2] | 212.23 g/mol [4] | 212.23 g/mol [3] |
| Melting Point (°C) | 164-165 (dec.)[1] | Not Available | 184-185 |
| Boiling Point (°C) | 368.1±44.0 (Predicted)[1] | Not Available | 382.3±44.0 (Predicted) |
| Density (g/cm³) | 1.535±0.06 (Predicted)[1] | Not Available | 1.535±0.06 (Predicted) |
| pKa | 9.98±0.70 (Predicted)[1] | Not Available | 9.89±0.70 (Predicted) |
Spectral Data
FT-IR Spectroscopy: The IR spectrum of a thiosemicarbazide derivative typically shows characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 800-1300 cm⁻¹), and aromatic C-H and C=C stretching. The nitro group (NO₂) would exhibit strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals for the aromatic protons, with their chemical shifts and splitting patterns being indicative of the ortho-substitution. The protons of the -NH- and -NH₂ groups would appear as broad singlets, typically in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The thiocarbonyl carbon (C=S) is expected to resonate in the range of 180-190 ppm.
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or [M+H]⁺. Fragmentation patterns would likely involve the loss of small molecules such as NH₃, SH, and cleavage of the bond between the phenyl ring and the thiosemicarbazide moiety.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and well-established method for the synthesis of 4-aryl-3-thiosemicarbazides can be described. This typically involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.
General Synthesis of 4-Aryl-3-thiosemicarbazides
Materials:
-
Aryl isothiocyanate (e.g., 2-nitrophenyl isothiocyanate) (1.0 equivalent)
-
Hydrazine hydrate (1.0-1.2 equivalents)
-
Ethanol or Methanol (as solvent)
Procedure:
-
Dissolve the aryl isothiocyanate in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add hydrazine hydrate dropwise with continuous stirring. The reaction is often exothermic and may require cooling.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The product, which is often a solid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).
-
Dry the purified product under vacuum.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Potential Applications
Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6][7] The biological activity is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.
While specific studies on the biological activity of this compound are scarce, research on related compounds, particularly those with a 4-nitrophenyl group, has shown promising results. For instance, certain thiosemicarbazide derivatives with a 4-nitrophenyl group have demonstrated antibacterial activity against strains like S. aureus and S. epidermidis, as well as antiproliferative activity against cancer cell lines such as A549, HepG2, and MCF-7.[6][7] Some thiosemicarbazide derivatives have also been investigated as potential inhibitors of enzymes like tyrosinase.[8]
The position of the nitro group on the phenyl ring can significantly impact the biological activity. Therefore, this compound represents a valuable candidate for further investigation in drug discovery programs.
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates the general synthetic pathway for 4-aryl-3-thiosemicarbazides.
Caption: General workflow for the synthesis of 4-aryl-3-thiosemicarbazides.
Logical Relationship of Thiosemicarbazide Derivatives
The following diagram shows the structural relationship between the core thiosemicarbazide and its nitrophenyl derivatives.
Caption: Isomeric relationship of nitrophenyl-substituted thiosemicarbazides.
Conclusion
This compound is a compound of interest within the broader class of biologically active thiosemicarbazides. While specific experimental data for this ortho-isomer is limited in the current literature, the established synthetic routes and the known biological activities of its isomers and related compounds provide a strong foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full potential in medicinal chemistry and drug development.
References
- 1. This compound | 73305-12-1 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. 4-(3-nitrophenyl)-3-thiosemicarbazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Nitrophenyl)-3-thiosemicarbazide
This guide provides an in-depth technical overview of the spectroscopic characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with the experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Data Summary
The key physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈N₄O₂S[1] |
| Molecular Weight | 212.23 g/mol [1][2] |
| Appearance | Yellowish solid (predicted) |
| Melting Point | 164-165°C (decomposes)[3] |
| CAS Number | 73305-12-1[1][3] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| FTIR (KBr, cm⁻¹) | ν(N-H): 3400-3100, ν(C-H aromatic): 3100-3000, ν(C=S): 1250-1020, ν(NO₂): 1550-1500 and 1370-1320 |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.0-9.0 (s, 2H, NH), δ 8.5-7.0 (m, 4H, Ar-H), δ 5.0-4.0 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 180-170 (C=S), δ 150-120 (Ar-C), δ 145 (Ar-C-NO₂), δ 135 (Ar-C-NH) |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 213.0441 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-nitrophenyl isothiocyanate with hydrazine hydrate in an alcoholic solvent.
Materials:
-
2-Nitrophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 2-nitrophenyl isothiocyanate (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the solid with cold deionized water and then a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
An FTIR spectrometer with a KBr pellet press.
Sample Preparation:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Instrumentation:
-
A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Acquisition Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Adjusted to observe both the molecular ion and fragment ions.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
References
In-Depth Technical Guide: Mechanism of Action of 4-(2-Nitrophenyl)-3-Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-(2-nitrophenyl)-3-thiosemicarbazide represent a class of synthetic compounds that have garnered significant scientific interest due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of their mechanism of action, with a core focus on their anticancer and antibacterial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Mechanisms of Action
The biological effects of this compound derivatives are multifaceted, primarily revolving around their ability to induce programmed cell death (apoptosis) in cancer cells and inhibit essential enzymes in bacteria. The presence of the thiosemicarbazide scaffold (a known pharmacophore) and the electron-withdrawing 2-nitrophenyl group are crucial for these activities.
Anticancer Mechanism: Induction of Apoptosis
The primary anticancer mechanism of these derivatives is the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis. This is achieved through the modulation of key regulatory proteins, particularly those belonging to the Bcl-2 family, and the subsequent activation of the caspase cascade.
Signaling Pathway for Apoptosis Induction
The intrinsic, or mitochondrial, pathway of apoptosis is the main route triggered by this compound derivatives. This pathway is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.
-
Upregulation of Pro-Apoptotic Proteins: Treatment with these derivatives has been shown to increase the expression of the pro-apoptotic protein Bax.[1][2][3][4]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, a significant decrease in the expression of the anti-apoptotic protein Bcl-2 is observed.[1][2][3][4]
This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[5][6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6][7]
Anticancer Apoptotic Signaling Pathway
Antibacterial Mechanism: Inhibition of Bacterial Topoisomerases
The antibacterial activity of this compound derivatives is primarily attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9][10][11][12] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for DNA compaction and replication.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.
By inhibiting these enzymes, the thiosemicarbazide derivatives disrupt DNA synthesis and chromosome segregation, ultimately leading to bacterial cell death. Docking studies suggest that these compounds may bind to the ATP-binding pocket of these enzymes, thereby inhibiting their catalytic activity.[8][10][11]
Antibacterial Mechanism of Action
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various nitrophenyl-substituted thiosemicarbazide derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Anticancer Activity (IC50 values in µM)
| Derivative | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | LNCaP (Prostate) | U87 (Glioma) | Reference |
| 1-(pyridin-2-oyl)-4-(4-nitrophenyl)thiosemicarbazide | 6.88 | 3.47 | 1.92 | - | - | [13] |
| 1-(pyridin-4-oyl)-4-(4-nitrophenyl)thiosemicarbazide | - | - | - | - | - | [13] |
| 4-(4-nitrophenyl)thiosemicarbazide derivative | - | - | - | - | 13.0 | [14] |
| 1-(4-fluorophenoxyacetyl)-4-(2-chlorophenyl)thiosemicarbazide | - | - | - | 108.14 | - | [15] |
| 4-(3-nitrophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide | - | - | - | - | - | [16] |
Table 2: Antibacterial Activity (MIC values in µg/mL)
| Derivative | S. aureus | S. epidermidis | S. mutans | S. sanguinis | Reference |
| 4-nitrophenyl derivative 6 | 62.5 | 31.25 | 62.5 | 31.25 | [17] |
| 4-nitrophenyl derivative 7 | 31.25 | 15.62 | 31.25 | 15.62 | [17] |
| 4-nitrophenyl derivative 8 | 15.62 | 7.81 | 15.62 | 7.81 | [17] |
| 4-(2-chlorophenyl)thiosemicarbazide derivative | 62.5 | 62.5 | - | - | [18] |
Table 3: Enzyme Inhibition (IC50 values in µM)
| Derivative | α-Glucosidase | Topoisomerase IV | Reference |
| Phenyl carbamoyl methoxy thiosemicarbazone 7e | 23.95 | - | |
| 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | - | 14 | [10][11] |
| 1-(indol-2-oyl)-4-(4-nitrophenyl)thiosemicarbazide | - | - | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of this compound derivatives.
Anticancer Activity Assays
Experimental Workflow for Anticancer Activity
3.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide derivative and a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.1.2. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the thiosemicarbazide derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.[18][20][21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
3.1.3. Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
-
Cell Lysis: Treat cells with the compound, harvest, and lyse the cells using a specific lysis buffer.[1][22][23][24]
-
Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.
3.1.4. Western Blot for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
-
Protein Extraction: Treat cells with the compound, harvest, and extract total protein using a suitable lysis buffer.[5][25][26][27][28][29]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression.
Antibacterial Activity Assays
3.2.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the thiosemicarbazide derivative in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
3.2.2. DNA Gyrase/Topoisomerase IV Inhibition Assay
These assays measure the ability of the compounds to inhibit the supercoiling or decatenation activity of the target enzymes.
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme (DNA gyrase or topoisomerase IV), relaxed or catenated DNA substrate, ATP, and the appropriate assay buffer.
-
Compound Addition: Add various concentrations of the thiosemicarbazide derivative to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, catenated) on an agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide or a similar DNA stain and visualize under UV light. The inhibition of enzyme activity is observed as a decrease in the amount of supercoiled or decatenated DNA.
Conclusion
This compound derivatives have emerged as a promising class of compounds with potent anticancer and antibacterial activities. Their mechanism of action is well-defined, involving the induction of the intrinsic apoptotic pathway in cancer cells and the inhibition of essential bacterial topoisomerases. The quantitative data presented in this guide highlight their efficacy, while the detailed experimental protocols provide a framework for their further investigation and development. Future research should focus on optimizing the structure of these derivatives to enhance their therapeutic index and conducting in vivo studies to validate their preclinical potential. This in-depth technical guide serves as a foundational resource to facilitate these endeavors.
References
- 1. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biochemical mechanism of caspase-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-(3-Nitrophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. mpbio.com [mpbio.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 27. edspace.american.edu [edspace.american.edu]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
In-Vitro Bioactivity Screening of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the initial in-vitro screening of the potential bioactivity of 4-(2-Nitrophenyl)-3-thiosemicarbazide. Due to a lack of specific experimental data for this particular compound in publicly available literature, this document focuses on the well-documented bioactivities of structurally related thiosemicarbazide derivatives, particularly those containing a nitrophenyl moiety. The primary activities of this class of compounds are antimicrobial and anticancer. This guide furnishes detailed experimental protocols for key in-vitro assays and presents quantitative data from analogous compounds to inform the design of a screening program for this compound. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the potential mechanisms of action and experimental design.
Introduction
Thiosemicarbazides are a versatile class of compounds that serve as important intermediates in the synthesis of various heterocyclic systems.[1] They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The presence of a nitrophenyl group in thiosemicarbazide derivatives has been shown to be a key determinant of their biological action.[3][4] While extensive research is available for isomers such as 4-(4-nitrophenyl)-3-thiosemicarbazide, the bioactivity of this compound remains largely unexplored. This guide aims to bridge this gap by providing a foundational framework for its initial in-vitro screening based on data from closely related analogues.
Potential Bioactivities and Mechanisms of Action
Based on the literature for analogous compounds, the primary bioactivities of this compound are predicted to be antimicrobial and anticancer.
Antimicrobial Activity
Thiosemicarbazide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][5] The proposed mechanism of action for their antibacterial effects often involves the chelation of essential metal ions and the inhibition of key microbial enzymes.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of thiosemicarbazides against various cancer cell lines.[6][7] The anticancer activity is often attributed to their ability to induce apoptosis and interfere with cellular processes crucial for cancer cell growth.[8] Some thiosemicarbazones, derived from thiosemicarbazides, are known to inhibit topoisomerase II, an enzyme vital for DNA replication in cancer cells.[7]
Quantitative Bioactivity Data of Analogous Compounds
The following tables summarize the in-vitro bioactivity of thiosemicarbazide derivatives structurally related to this compound. This data can serve as a benchmark for the initial screening of the target compound.
Table 1: Antibacterial Activity of 4-Nitrophenyl Thiosemicarbazide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus | >1000 | [3] |
| 1-(Pyridine-3-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus | >1000 | [3] |
| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus | >1000 | [3] |
| 1-(Benzoyl)-4-(4-nitrophenyl)thiosemicarbazide | S. epidermidis | 62.5 | [3] |
| 1-(Benzoyl)-4-(4-nitrophenyl)thiosemicarbazide | S. mutans | 31.25 | [3] |
| 1-(Benzoyl)-4-(4-nitrophenyl)thiosemicarbazide | S. sanguinis | 125 | [3] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of 4-Nitrophenyl Thiosemicarbazide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | A549 (Lung Carcinoma) | 6.88 | [3] |
| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | HepG2 (Hepatocellular Carcinoma) | 3.47 | [3] |
| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | MCF-7 (Breast Adenocarcinoma) | 1.92 | [3] |
| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | A549 (Lung Carcinoma) | 26.12 | [3] |
| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | HepG2 (Hepatocellular Carcinoma) | 11.08 | [3] |
| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | MCF-7 (Breast Adenocarcinoma) | 10.12 | [3] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
The following are detailed protocols for the initial in-vitro screening of this compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (broth with solvent).
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in the 96-well plates. The concentration range should be selected based on the activity of analogous compounds (e.g., 1-256 µg/mL).
-
Add the standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In-Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the effect of the test compound on the proliferation of cancer cells.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Cancer cell lines (e.g., A549, MCF-7, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Positive control anticancer drug (e.g., Doxorubicin).
-
Negative control (cells with solvent).
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts relevant to the in-vitro screening of this compound.
Caption: General workflow for the in-vitro screening of a test compound.
References
- 1. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modernscientificpress.com [modernscientificpress.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activities and targets of 4-(2-Nitrophenyl)-3-thiosemicarbazide based on published research on structurally related thiosemicarbazide analogues. As of this writing, specific quantitative bioactivity data for this compound is limited in the public domain. The information presented herein is intended to provide a foundational understanding for research and drug development purposes.
Introduction
Thiosemicarbazides are a versatile class of compounds recognized for their broad spectrum of biological activities, making them a scaffold of significant interest in medicinal chemistry. The general structure, characterized by a thiourea group linked to a hydrazine moiety, serves as a precursor for the synthesis of various heterocyclic compounds. Derivatives of thiosemicarbazide have demonstrated potential as antibacterial, antifungal, antiviral, and anticancer agents. The presence of a nitrophenyl group, in particular, has been associated with enhanced biological activity in several studies. This technical guide consolidates the current understanding of the potential biological targets of this compound by examining the activities of its close chemical analogues.
Potential Biological Activities and Targets
Based on studies of analogous compounds, this compound is predicted to exhibit three primary biological activities: anticancer, antibacterial, and α-glucosidase inhibition.
Anticancer Activity
Thiosemicarbazide derivatives have shown notable antiproliferative effects against various cancer cell lines. The proposed mechanism of action for their anticancer properties often involves the induction of apoptosis (programmed cell death). While specific data for the 2-nitro isomer is unavailable, studies on other nitrophenyl thiosemicarbazide derivatives suggest significant cytotoxic potential.
Quantitative Data for Analogous Compounds (Anticancer Activity)
| Compound/Derivative Class | Cell Line(s) | IC50 | Reference |
| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | A549, HepG2, MCF-7 | Significant Inhibition | [1] |
| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | A549, HepG2, MCF-7 | Significant Inhibition | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Proposed Signaling Pathway: Induction of Apoptosis
dot
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Antibacterial Activity
Several thiosemicarbazide derivatives containing a 4-nitrophenyl group have demonstrated antibacterial activity, particularly against Gram-positive bacteria. Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and repair.
Quantitative Data for Analogous Compounds (Antibacterial Activity)
| Compound/Derivative Class | Bacterial Strain(s) | MIC (μg/mL) | Reference |
| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus, S. epidermidis, S. mutans, S. sanguinis | 7.81 - 62.5 | [1] |
| 1-(Pyridine-3-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus, S. epidermidis, S. mutans, S. sanguinis | 7.81 - 62.5 | [1] |
| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus, S. epidermidis, S. mutans, S. sanguinis | 7.81 - 62.5 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microplate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Proposed Mechanism: Inhibition of Bacterial Topoisomerases
dot
Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.
α-Glucosidase Inhibition
PASS (Prediction of Activity Spectra for Substances) software has predicted that thiosemicarbazide derivatives with a 4-nitrophenyl group are potential α-glucosidase inhibitors.[1] This was subsequently confirmed by in vitro studies for some analogues.[1] α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
Quantitative Data for Analogous Compounds (α-Glucosidase Inhibition)
| Compound/Derivative Class | α-Glucosidase Inhibition | Reference |
| 1-(Pyridine-carbonyl)-4-(4-nitrophenyl)thiosemicarbazides | Confirmed in vitro | [1] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase.
-
Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the α-glucosidase solution and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Add the pNPG solution to initiate the reaction.
-
Incubation and Reaction Termination: Incubate the mixture for a defined time (e.g., 20 minutes) at 37°C. Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor. Determine the IC50 value.
Logical Workflow for α-Glucosidase Inhibition Assay
dot
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Conclusion
While direct experimental data for this compound is currently scarce, the available literature on analogous compounds strongly suggests its potential as a multi-target agent with anticancer, antibacterial, and α-glucosidase inhibitory activities. The established protocols and hypothesized mechanisms of action presented in this guide provide a solid framework for future research and development of this and related thiosemicarbazide derivatives. Further investigation is warranted to elucidate the specific biological profile of the 2-nitro isomer and to validate these potential therapeutic applications.
References
An In-depth Technical Guide to the Synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide from 2-Nitrophenyl Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug discovery. Thiosemicarbazides serve as crucial intermediates for the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.[1] This document details the established synthetic protocol involving the reaction of 2-nitrophenyl isothiocyanate with hydrazine hydrate, presenting key data, a step-by-step experimental procedure, and characterization methods.
Core Synthesis Overview
The synthesis of this compound is achieved through a straightforward and well-established nucleophilic addition reaction.[2] The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate attacks the electrophilic carbon atom of the isothiocyanate group in 2-nitrophenyl isothiocyanate. This is the most common and efficient method for preparing 4-substituted thiosemicarbazides.[3][4]
The overall reaction is as follows:
2-Nitrophenyl Isothiocyanate + Hydrazine Hydrate → this compound
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The quantitative and qualitative data for the target compound and the synthesis are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 73305-12-1 | [5][6] |
| Molecular Formula | C₇H₈N₄O₂S | [6] |
| Molecular Weight | 212.23 g/mol | [6] |
| Melting Point | 164-165°C (decomposes) | [5] |
| Appearance | White to off-white solid (Predicted) | [2] |
| Density (Predicted) | 1.535 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 9.98 ± 0.70 |[5] |
Table 2: Summary of Recommended Reaction Parameters
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Reactants | 2-Nitrophenyl isothiocyanate, Hydrazine hydrate | Core components for the nucleophilic addition. |
| Stoichiometry | Isothiocyanate : Hydrazine Hydrate (1.0 : 1.1 equivalents) | A slight excess of hydrazine ensures complete conversion of the isothiocyanate.[2] |
| Solvent | Absolute Ethanol | Provides good solubility for the isothiocyanate and allows for precipitation of the product upon formation.[2] |
| Temperature | 0°C (Ice Bath) for addition, then Room Temperature | The initial reaction can be exothermic; cooling controls the reaction rate. Subsequent stirring at room temperature drives the reaction to completion.[2] |
| Reaction Time | 2 - 4 hours | Sufficient time for the reaction to complete. Progress can be monitored via Thin-Layer Chromatography (TLC).[2] |
| Work-up | Vacuum filtration | The product typically precipitates from the reaction mixture and can be easily isolated.[2] |
| Purification | Washing with cold deionized water and cold ethanol | Removes unreacted hydrazine hydrate and other impurities. Recrystallization can be performed for higher purity.[2][7] |
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of similar thiosemicarbazide derivatives.[2][8]
Materials and Reagents:
-
2-Nitrophenyl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (80-95%, 1.1 eq)
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thin-Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup (Büchner funnel, filter flask)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrophenyl isothiocyanate (1.0 equivalent) in a suitable volume of absolute ethanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0°C.
-
Addition of Hydrazine: To the cold, stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise using a dropping funnel over a period of 15-20 minutes. A precipitate may begin to form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 6:2 ethyl acetate:n-hexane solvent system) to confirm the consumption of the starting isothiocyanate.[9]
-
Isolation: Once the reaction is complete, collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid sequentially with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any residual starting materials and impurities.
-
Drying: Dry the purified white to off-white solid product under vacuum to yield this compound.
Visualization of Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization Methods
To confirm the identity and purity of the synthesized this compound, the following standard analytical techniques are recommended.[2]
-
Melting Point: The melting point should be determined using a calibrated apparatus. The literature value is 164-165°C, with decomposition.[5] A sharp melting range close to this value indicates high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum (typically using a KBr pellet) is used to identify key functional groups. Expected characteristic vibrational bands include N-H stretching (typically 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), aromatic C-H stretching, and asymmetric/symmetric stretches for the NO₂ group.[1][2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the precise chemical structure.[2] In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring and exchangeable protons for the NH and NH₂ groups.[1][9] The ¹³C NMR spectrum will confirm the number and types of carbon atoms present.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[2] The expected molecular ion peak would correspond to the calculated molecular weight of 212.23 g/mol .
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. This compound | 73305-12-1 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chemmethod.com [chemmethod.com]
- 8. reddit.com [reddit.com]
- 9. archives.ijper.org [archives.ijper.org]
Unveiling the Potent Anti-Cancer Arsenal of Nitrophenyl Thiosemicarbazides: A Technical Guide
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, the scientific community has turned its attention to a promising class of compounds: nitrophenyl thiosemicarbazides. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the core anticancer properties, mechanisms of action, and experimental evaluation of these molecules. By presenting a synthesis of current research, this document aims to accelerate the translation of these promising compounds from the laboratory to clinical applications.
Introduction: The Therapeutic Promise of Nitrophenyl Thiosemicarbazides
Thiosemicarbazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The introduction of a nitrophenyl group to the thiosemicarbazide scaffold has been shown to enhance their anticancer activity.[1][3] These compounds are thought to exert their cytotoxic effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), the generation of reactive oxygen species (ROS), and the chelation of essential metal ions.[4][5] The structure-activity relationship studies suggest that the position and number of nitro groups on the phenyl ring, as well as substitutions at other positions of the thiosemicarbazide backbone, are critical determinants of their anticancer potency.[1]
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of nitrophenyl thiosemicarbazides has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for quantifying anticancer activity. The following tables summarize the reported IC50 values for various nitrophenyl thiosemicarbazide derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: 4-Nitrophenyl Thiosemicarbazides | |||
| Compound 1 | A549 (Lung) | 3.47 | [2] |
| HepG2 (Liver) | 1.92 | [2] | |
| MCF-7 (Breast) | 6.88 | [2] | |
| Compound 4 | A549 (Lung) | Significantly Inhibited | [2] |
| HepG2 (Liver) | Significantly Inhibited | [2] | |
| MCF-7 (Breast) | Significantly Inhibited | [2] | |
| Series B: Nitro-substituted Semicarbazides and Thiosemicarbazides | |||
| 4c (Nitro-semicarbazide) | U87 (Malignant Glioma) | 12.6 µg/mL | [3] |
| 4d (Nitro-semicarbazide) | U87 (Malignant Glioma) | 13.7 µg/mL | [3] |
| 5b (Thiosemicarbazide) | U87 (Malignant Glioma) | 14.6 µg/mL | [3] |
| 5d (Thiosemicarbazide) | U87 (Malignant Glioma) | 13.0 µg/mL | [3] |
| Series C: Thiosemicarbazones | |||
| TSC-NO2 | K562 (Chronic Myeloid Leukemia) | ~10 | [5] |
| Series D: 4-chlorobenzoyl & 4-bromobenzoyl carbamothioylmethanehydrazonate | |||
| 5a (4-chloro) | B16F10 (Melanoma) | 0.7 µg/mL | [1] |
| 5e (4-bromo) | B16F10 (Melanoma) | 0.9 µg/mL | [1] |
Note: Direct conversion of µg/mL to µM requires the molecular weight of each specific compound, which is not always provided in the source. The data is presented as reported in the cited literature.
Key Mechanisms of Anticancer Action
The anticancer efficacy of nitrophenyl thiosemicarbazides is attributed to their ability to trigger multiple cell death pathways and interfere with essential cellular processes.
Induction of Apoptosis
A primary mechanism of action for these compounds is the induction of apoptosis, or programmed cell death.[2][4] This is a highly regulated process that eliminates damaged or unwanted cells. Nitrophenyl thiosemicarbazides have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the activation of caspase enzymes, such as caspase-3, -7, and -9, which are the executioners of apoptosis.[6][7] Some derivatives have also been found to induce apoptosis through the JNK signaling pathway.[8]
Inhibition of Ribonucleotide Reductase
Some thiosemicarbazones are potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[9] By inhibiting this enzyme, these compounds effectively halt cell proliferation.
Generation of Reactive Oxygen Species (ROS)
The presence of the nitro group can facilitate the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately triggering cell death.
Metal Chelation
Thiosemicarbazides are known to be effective metal chelators, particularly for iron and copper.[1] Cancer cells often have a higher demand for these metals for their rapid proliferation. By sequestering these essential metal ions, nitrophenyl thiosemicarbazides can disrupt cellular metabolism and induce cytotoxicity.
Experimental Protocols
The evaluation of the anticancer properties of nitrophenyl thiosemicarbazides involves a series of well-established in vitro assays.
Synthesis of Nitrophenyl Thiosemicarbazides
The synthesis of nitrophenyl thiosemicarbazides is typically achieved through a straightforward chemical reaction. A common method involves the reaction of a substituted benzoic acid with methanol in the presence of sulfuric acid to form a methyl benzoate intermediate. This intermediate is then treated with hydrazine hydrate to produce a benzoyl methanehydrazonate. Finally, the thiosemicarbazide is formed by reacting the hydrazonate with an appropriate isothiocyanate.[1]
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the nitrophenyl thiosemicarbazide compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the nitrophenyl thiosemicarbazide compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
Nitrophenyl thiosemicarbazides represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. Their multifaceted mechanisms of action, including the induction of apoptosis and inhibition of key cellular enzymes, make them attractive candidates for further development. The structure-activity relationship studies highlight the importance of the nitrophenyl moiety and other substitutions in modulating their anticancer efficacy.[1]
Future research should focus on optimizing the lead compounds to enhance their potency and selectivity for cancer cells over normal cells. In vivo studies in animal models are crucial to evaluate their pharmacokinetic properties, efficacy, and potential toxicity. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will aid in the rational design of next-generation nitrophenyl thiosemicarbazide-based cancer therapeutics. The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective treatments in the fight against cancer.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the ADMET Profile of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the novel compound 4-(2-Nitrophenyl)-3-thiosemicarbazide. In the absence of direct experimental data, this document synthesizes information from analogous chemical structures, namely thiosemicarbazide derivatives and nitroaromatic compounds, to construct a predictive ADMET profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential pharmacokinetic and toxicological properties of this molecule. Detailed in vitro experimental protocols are provided to facilitate the empirical validation of these predictions.
Introduction
This compound is a small molecule of interest in drug discovery programs. A thorough understanding of its ADMET properties is critical for its progression as a potential therapeutic agent. This document outlines a predicted ADMET profile based on the known characteristics of its core chemical moieties: the thiosemicarbazide group and the 2-nitrophenyl group. Thiosemicarbazide derivatives have been noted for their potential for higher metabolic activity and toxicity when compared to their semicarbazide counterparts.[1][2][3][4] Concurrently, the presence of a nitroaromatic group raises considerations regarding potential mutagenicity.[5][6][7] This guide presents a structured approach to evaluating this compound, beginning with in silico predictions and followed by detailed methodologies for experimental verification.
Predicted ADMET Profile of this compound
The following tables summarize the predicted ADMET properties of this compound based on the characteristics of its chemical class. These are predictive values and require experimental validation.
Table 1: Predicted Physicochemical and Absorption Properties
| Parameter | Predicted Value/Classification | Rationale/Implication |
| Molecular Weight | 212.23 g/mol [8] | Compliant with Lipinski's Rule of Five, suggesting potential for good oral absorption. |
| LogP | Moderately Lipophilic | The combination of the phenyl ring and thiosemicarbazide moiety suggests moderate lipophilicity, which can influence both absorption and distribution. |
| Aqueous Solubility | Low to Moderate | Thiosemicarbazide derivatives can have limited aqueous solubility. |
| Intestinal Permeability | Moderate to High | Likely to be a substrate for passive diffusion, but could also interact with transporters. |
| Oral Bioavailability | Moderate | Dependent on the balance between absorption and first-pass metabolism. |
Table 2: Predicted Distribution Properties
| Parameter | Predicted Value/Classification | Rationale/Implication |
| Plasma Protein Binding | High | Thiosemicarbazides tend to exhibit high binding to plasma proteins, which would reduce the free fraction of the drug available for therapeutic action or clearance.[2][4] |
| Blood-Brain Barrier (BBB) Penetration | Possible | The moderate lipophilicity and molecular size may allow for some BBB penetration. |
| Volume of Distribution (Vd) | Moderate to High | A higher Vd would suggest distribution into tissues. |
Table 3: Predicted Metabolism Properties
| Parameter | Predicted Pathway/Classification | Rationale/Implication |
| Primary Metabolic Site | Liver | The liver is the primary site of metabolism for many xenobiotics. |
| Metabolic Stability | Low to Moderate | Thiosemicarbazides are predicted to have a higher probability of metabolic activity.[1][2][3][4] |
| Key Metabolic Pathways | Nitroreduction, Oxidation (Sulfur), Glucuronidation | The nitro group is susceptible to reduction. The thiosemicarbazide moiety can undergo oxidation. Conjugation reactions are also likely. |
| CYP450 Inhibition | Possible | Many small molecules can inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions. |
Table 4: Predicted Excretion Properties
| Parameter | Predicted Route | Rationale/Implication |
| Primary Excretion Route | Renal and Biliary | Metabolites are typically excreted through both renal and biliary routes. |
| Half-Life (t½) | Moderate | Dependent on the rate of metabolism and clearance. Thiosemicarbazides may have a longer half-life compared to semicarbazides.[2][4] |
Table 5: Predicted Toxicity Profile
| Parameter | Predicted Risk | Rationale/Implication |
| Mutagenicity (Ames Test) | Potential Positive | Nitroaromatic compounds are a structural class known to have a higher likelihood of mutagenic activity.[5][6][7] |
| hERG Inhibition | Possible | A common liability for many small molecules that needs to be assessed to rule out cardiotoxicity. |
| Hepatotoxicity | Potential Concern | The liver is a primary site of metabolism and potential toxicity. |
| Cytotoxicity | Moderate | Thiosemicarbazide derivatives have been investigated for their cytotoxic effects in cancer studies.[9] |
Experimental Protocols for ADMET Profiling
To validate the predicted ADMET profile, a series of in vitro assays are recommended. The following sections provide detailed protocols for these key experiments.
Absorption: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of enterocytes.[10][11]
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to form a confluent monolayer.[10][12]
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES buffer is used.
-
Assay Procedure:
-
The Caco-2 monolayers are washed with pre-warmed transport buffer.
-
For apical to basolateral (A→B) transport, the test compound (e.g., 10 µM) is added to the apical side, and fresh buffer is added to the basolateral side.[10]
-
For basolateral to apical (B→A) transport, the compound is added to the basolateral side.
-
The plates are incubated for 2 hours at 37°C.[10]
-
Samples are taken from both donor and receiver compartments for analysis by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the involvement of active efflux transporters.[11]
Distribution: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a compound bound to plasma proteins, which influences its distribution and availability.[13][14]
-
Materials: Rapid Equilibrium Dialysis (RED) device, human plasma, phosphate-buffered saline (PBS).
-
Assay Procedure:
-
The test compound is added to plasma (e.g., at 1 µM and 10 µM).
-
The plasma-compound mixture is added to one chamber of the RED device, and PBS is added to the other chamber.
-
The device is incubated at 37°C for 4 hours with shaking to reach equilibrium.[13][14][15]
-
Samples are taken from both the plasma and buffer chambers.
-
Protein is precipitated with acetonitrile, and the supernatant is analyzed by LC-MS/MS.
-
-
Data Analysis: The percentage of unbound compound is calculated from the ratio of the compound concentration in the buffer chamber to that in the plasma chamber.
Metabolism: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[16][17][18][19]
-
Materials: Human liver microsomes, NADPH regenerating system, phosphate buffer.
-
Assay Procedure:
-
The test compound (e.g., 1 µM) is incubated with liver microsomes in the presence of an NADPH regenerating system at 37°C.[16][17]
-
A control incubation is performed without the NADPH system.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Toxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[20][21][22][23]
-
Materials: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100), rat liver S9 fraction for metabolic activation.
-
Assay Procedure:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without the S9 mix.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Toxicity: hERG Inhibition Assay (Automated Patch Clamp)
This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[24][25]
-
Materials: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Assay Procedure:
-
The whole-cell patch-clamp technique is used to measure the current through the hERG channels. This is often performed using an automated patch-clamp system (e.g., QPatch).
-
A specific voltage protocol is applied to the cells to elicit the hERG current.
-
The cells are exposed to increasing concentrations of the test compound.
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control.[24][26]
-
-
Data Analysis: The percentage of inhibition of the hERG current is determined for each concentration, and an IC50 value (the concentration at which 50% of the current is inhibited) is calculated.
Visualizations
ADMET Profiling Workflow
Caption: A typical workflow for ADMET profiling in drug discovery.
Potential Nitroaromatic Compound Bioactivation Pathway
Caption: A potential metabolic pathway for the bioactivation of nitroaromatic compounds.
Conclusion
The ADMET profile of this compound is predicted to be characterized by moderate oral absorption, high plasma protein binding, significant hepatic metabolism, and a potential for mutagenicity due to its nitroaromatic moiety. These predictions provide a critical starting point for the experimental evaluation of this compound. The detailed protocols provided in this guide offer a clear path forward for obtaining the necessary in vitro data to either confirm or refute these predictions. A thorough and early assessment of the ADMET properties of this compound will be instrumental in determining its viability as a drug candidate and guiding any future lead optimization efforts.
References
- 1. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties | Semantic Scholar [semanticscholar.org]
- 2. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico prediction of the mutagenicity of nitroaromatic compounds using a novel two-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Plasma Protein Binding Assay [visikol.com]
- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 15. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. mttlab.eu [mttlab.eu]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Ames test - Wikipedia [en.wikipedia.org]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. bibliotekanauki.pl [bibliotekanauki.pl]
- 23. criver.com [criver.com]
- 24. benchchem.com [benchchem.com]
- 25. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 26. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Nitrophenyl)-3-thiosemicarbazide for Researchers and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the solubility and stability of 4-(2-Nitrophenyl)-3-thiosemicarbazide. This guide provides a comprehensive framework of recommended experimental protocols and data presentation standards based on established pharmaceutical sciences principles and research on analogous thiosemicarbazide derivatives. The quantitative data presented herein is hypothetical and for illustrative purposes.
Introduction
This compound is a molecule of interest within medicinal chemistry, belonging to the thiosemicarbazide class of compounds known for a wide range of biological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. These parameters are critical in determining formulation strategies, bioavailability, and shelf-life. This technical guide outlines the essential studies required to characterize the solubility and stability profile of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73305-12-1 | [1] |
| Molecular Formula | C₇H₈N₄O₂S | [1] |
| Molecular Weight | 212.23 g/mol | [1] |
| Appearance | (Hypothetical) White to pale yellow crystalline solid | - |
| Melting Point | (Hypothetical) 185-188 °C | - |
| pKa | (Hypothetical) 8.5 (Thiol group), 2.1 (Amine) | - |
| LogP | (Hypothetical) 1.8 | - |
Solubility Studies
Determining the solubility of this compound in various solvents is a critical early-stage development activity. This data informs the selection of appropriate vehicles for in vitro and in vivo studies, as well as the feasibility of different dosage form developments.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, DMSO).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Data Presentation: Solubility Profile
Table 2: Hypothetical Solubility of this compound in Various Solvents at 25 °C
| Solvent | pH | Solubility (mg/mL) |
| Purified Water | 7.0 | < 0.1 |
| 0.1 N HCl | 1.2 | 0.2 |
| Phosphate Buffer | 6.8 | < 0.1 |
| Phosphate Buffer | 7.4 | < 0.1 |
| Ethanol | - | 5.2 |
| Propylene Glycol | - | 2.5 |
| DMSO | - | > 50 |
Stability Studies
Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. These studies are typically conducted under various stress conditions to accelerate degradation.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products and pathways of a drug substance.[2][3] These studies help in developing and validating stability-indicating analytical methods.
-
Sample Preparation: Solutions of this compound are prepared in appropriate solvents.
-
Stress Conditions: The solutions are subjected to the following conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Neutral Hydrolysis: Water at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80 °C) for 48 hours.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated, and any degradation products are identified and characterized, often using mass spectrometry (MS).
Data Presentation: Forced Degradation Results
Table 3: Hypothetical Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60 °C, 24h | 15% | 2 | 196 |
| 0.1 N NaOH, 60 °C, 24h | 45% | 3 | 180 |
| Water, 60 °C, 24h | < 5% | 1 | - |
| 3% H₂O₂, RT, 24h | 25% | 2 | 228 |
| Photostability | 10% | 1 | 211 |
| Thermal (Solid), 80 °C, 48h | < 2% | 0 | - |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
The presence of a nitro group and a thiosemicarbazide moiety suggests several potential degradation pathways. The nitro group can be susceptible to reduction, while the thiosemicarbazide portion can undergo hydrolysis or oxidation.
Caption: Potential Degradation Pathways.
Conclusion
The solubility and stability of this compound are fundamental parameters that must be thoroughly investigated to support its development as a potential pharmaceutical agent. This guide provides the necessary framework for conducting these critical studies, from experimental design to data interpretation and presentation. The successful execution of these studies will provide invaluable information for formulation development, analytical method validation, and regulatory submissions, ultimately paving the way for further preclinical and clinical evaluation.
References
Methodological & Application
Application Notes and Protocols for 4-(2-Nitrophenyl)-3-thiosemicarbazide Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Nitrophenyl)-3-thiosemicarbazide belongs to the thiosemicarbazide class of compounds, which are recognized for their wide-ranging biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The core thiosemicarbazide moiety acts as a critical pharmacophore, largely due to its ability to chelate metal ions within the active sites of various metalloenzymes.[1] This document provides detailed protocols for evaluating the inhibitory effects of this compound against two metalloenzymes, tyrosinase and urease, which are significant targets in the pharmaceutical, cosmetic, and agricultural industries. Additionally, based on studies of similar compounds with a nitrophenyl group, its potential as an α-glucosidase inhibitor is also considered.[3][4]
The primary mechanism of inhibition for thiosemicarbazide derivatives against metalloenzymes like tyrosinase (a copper-containing enzyme) and urease (a nickel-containing enzyme) involves the chelation of the metal cofactor in the enzyme's active site.[1] This interaction can block substrate binding or interfere with the catalytic process, leading to reduced enzyme activity.
Data Presentation: Representative Enzyme Inhibition Data
While specific experimental data for this compound is not extensively published, the following tables provide hypothetical yet representative data based on the known activities of structurally related thiosemicarbazide and thiosemicarbazone derivatives to illustrate its potential inhibitory profile.
Table 1: Hypothetical Tyrosinase Inhibitory Activity
| Compound | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | Mushroom Tyrosinase | L-DOPA | TBD | TBD | TBD |
| Kojic Acid (Reference) | Mushroom Tyrosinase | L-DOPA | ~5.0 - 20.0 | Competitive | - |
| 4-hydroxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | L-DOPA | 3.80[5] | Mixed-type[5] | Ki = 2.82, Kis = 6.79[6] |
| 4-methoxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | L-DOPA | 2.62[5] | Mixed-type[5] | Ki = 1.47, Kis = 15.10[6] |
TBD: To be determined experimentally.
Table 2: Hypothetical Urease Inhibitory Activity
| Compound | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type |
| This compound | Jack Bean Urease | Urea | TBD | TBD |
| Thiourea (Reference) | Jack Bean Urease | Urea | ~22.0 | - |
TBD: To be determined experimentally.
Table 3: Hypothetical α-Glucosidase Inhibitory Activity
| Compound | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type |
| This compound | Saccharomyces cerevisiae α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | TBD | TBD |
| Acarbose (Reference) | Saccharomyces cerevisiae α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | ~750.0 | Competitive |
TBD: To be determined experimentally.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibitors.[1]
a. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (reference inhibitor)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
b. Solution Preparation:
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Substrate Solution: Prepare a solution of L-DOPA in phosphate buffer.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
Reference Inhibitor Stock Solution: Dissolve Kojic Acid in phosphate buffer to prepare a stock solution. Prepare serial dilutions.
c. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound or reference inhibitor solution at various concentrations.
-
Enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader. The absorbance corresponds to the formation of dopachrome.[1]
d. Data Analysis:
Calculate the percentage of tyrosinase inhibition using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100[1]
Where:
-
A_control is the absorbance of the control reaction (with DMSO but no test compound).
-
A_sample is the absorbance of the reaction with the test compound.
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Urease Inhibition Assay
This protocol is a standard method for evaluating urease inhibitors.[1]
a. Materials and Reagents:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
This compound
-
Thiourea (reference inhibitor)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Phenol Reagent
-
Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
b. Solution Preparation:
-
Enzyme Solution: Prepare a solution of jack bean urease in phosphate buffer.
-
Substrate Solution: Prepare a solution of urea in phosphate buffer.
-
Test Compound Stock Solution: Prepare as described for the tyrosinase assay.
-
Reference Inhibitor Stock Solution: Prepare a stock solution of thiourea in phosphate buffer.
c. Assay Procedure:
-
To each well of a 96-well plate, add the enzyme solution and the test compound or reference inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.[1]
-
Add the urea solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Add the phenol reagent to each well.
-
Add the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.[1]
-
Measure the absorbance at 625 nm using a microplate reader.[1]
d. Data Analysis:
Calculate the percentage of urease inhibition using the formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100[1]
Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with the test compound.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Visualizations
General Inhibition Mechanism of Thiosemicarbazides on Metalloenzymes
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2-Nitrophenyl)-3-thiosemicarbazide in A549 Lung Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific applications and detailed protocols for the use of 4-(2-Nitrophenyl)-3-thiosemicarbazide and its closely related derivatives in studies involving the A549 human lung adenocarcinoma cell line. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for non-small cell lung cancer.
Introduction
Thiosemicarbazones are a class of compounds recognized for their wide range of biological activities, including anticancer properties. The mechanism of their anticancer action often involves the induction of apoptosis (programmed cell death).[1] Specifically, derivatives of thiosemicarbazide containing a 4-nitrophenyl group have demonstrated significant antiproliferative effects against various cancer cell lines, including the A549 lung cancer cell line.[1][2] These compounds are of interest as they can inhibit cell division and induce apoptosis, making them promising candidates for further investigation in cancer therapy.[1][3][4]
Applications in A549 Cell Line Research
Research has highlighted the potential of this compound and its analogs as cytotoxic agents against A549 cells. Key applications include:
-
Evaluation of Cytotoxicity and Antiproliferative Activity: Determining the concentration-dependent inhibitory effect of the compound on A549 cell growth and viability.
-
Induction of Apoptosis: Investigating the ability of the compound to trigger programmed cell death in lung cancer cells.
-
Cell Cycle Analysis: Studying the impact of the compound on the progression of the cell cycle, identifying potential cell cycle arrest at specific phases.
Data Presentation
The following tables summarize the quantitative data from studies on thiosemicarbazone derivatives in A549 cells.
Table 1: Cytotoxicity of Thiosemicarbazone Derivatives in A549 Cells
| Compound Reference/Name | IC50 Value (µg/mL) | Treatment Duration | Reference |
| 4-Nitroacetophenone thiosemicarbazone (4-NAPTSc) | 2.93 | Not Specified | [5] |
| Compound 5 (a 4-(4-cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide) | 4.30 ± 0.61 | 24 hours | [3][6] |
| Compound 6 (a 4-(4-cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide) | 5.50 ± 2.12 | 24 hours | [3][6] |
| Compound 7 (a 4-(4-cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide) | 5.90 ± 0.57 | 24 hours | [3][6] |
| Compound 1 (a 4-(4-cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide) | 12.75 ± 0.35 | 24 hours | [3][6] |
Table 2: Apoptosis Induction by Thiosemicarbazone Derivatives in A549 Cells
| Compound Reference | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| Compound 1 | IC50 concentration | 4.7 | 3.7 | [3][6] |
| Compound 5 | IC50 concentration | 5.1 | 2.0 | [3][6] |
| Compound 6 | IC50 concentration | 7.3 | 4.9 | [3][6] |
| Compound 7 | IC50 concentration | 5.1 | 3.3 | [3][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods used in the cited literature for A549 cells.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on A549 cells.
Materials:
-
A549 human lung adenocarcinoma cells
-
RPMI 1640 medium (or other suitable culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture A549 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 1.5 x 10^4 cells per well in 150 µL of medium.[7] Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the culture medium to achieve the desired final concentrations. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, add 50 µL of MTT solution (1 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of isopropyl alcohol with 10% DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in A549 cells treated with the test compound.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates (1 x 10^5 cells/well) and allow them to attach overnight.[9] Treat the cells with the desired concentrations of this compound for 24 hours.[9] Include a positive control such as doxorubicin (1 µM).[9]
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them with trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in binding buffer provided with the Annexin V-FITC kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected per sample.[3]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for determining the effect of the compound on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the test compound for 24, 48, or 72 hours.[10]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[11]
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases). An accumulation of cells in a particular phase suggests cell cycle arrest.
Visualizations
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for assessing the anticancer effects of the compound.
Postulated Signaling Pathway for Apoptosis Induction
Caption: Hypothesized apoptosis pathway in A549 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell cycle-specific phosphorylation of p53 protein in A549 cells exposed to cisplatin and standardized air pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2-Nitrophenyl)-3-thiosemicarbazide in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The structural versatility of thiosemicarbazides allows for the synthesis of various derivatives with enhanced biological efficacy. This document focuses on the antimicrobial potential of 4-(2-Nitrophenyl)-3-thiosemicarbazide and its analogs. While specific data for the 2-nitrophenyl derivative is limited in publicly available research, extensive studies on the closely related 4-nitrophenyl derivatives provide significant insights into its potential antimicrobial profile. These compounds have demonstrated notable activity against a range of bacterial strains, particularly Gram-positive bacteria.[2] The antimicrobial action of thiosemicarbazide derivatives is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
Antimicrobial Activity
Quantitative data from studies on a series of 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide derivatives highlight their potential as antibacterial agents. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide Derivatives against Various Bacterial Strains
| Compound/Derivative | S. aureus (μg/mL) | S. epidermidis (μg/mL) | S. mutans (μg/mL) | S. sanguinis (μg/mL) |
| Derivative 6 | >1000 | 62.5 | 62.5 | 31.25 |
| Derivative 7 | 15.62 | 7.81 | 7.81 | 7.81 |
| Derivative 8 | 15.62 | 7.81 | 15.62 | 7.81 |
Data sourced from a study on 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide derivatives, which are structural analogs of this compound.[2]
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This is a standard and widely used technique for antimicrobial susceptibility testing.[3][4]
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test compound: this compound
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Sterile saline solution (0.85% NaCl)
- McFarland turbidity standards (0.5 standard)
- Positive control (standard antibiotic, e.g., Ciprofloxacin)
- Negative control (broth only)
- Incubator (35-37°C)
2. Inoculum Preparation:
- From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Test Compound Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in broth directly in the 96-well plate to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL).
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the diluted test compound.
- Include a positive control well (broth + inoculum + standard antibiotic) and a negative/sterility control well (broth only).
- Also include a growth control well (broth + inoculum).
- Cover the plate and incubate at 35-37°C for 16-24 hours.
5. Reading and Interpretation of Results:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the test compound at which there is no visible growth (clear well).
- The growth control well should be turbid, and the sterility control well should be clear.
Visualizations
Proposed Mechanism of Action
The antimicrobial activity of thiosemicarbazide derivatives is thought to stem from their ability to inhibit key bacterial enzymes involved in DNA synthesis and maintenance.
Caption: Proposed mechanism of antimicrobial action for thiosemicarbazide derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Experimental workflow for the broth microdilution susceptibility test.
References
Application Notes and Protocols: Development of Thiosemicarbazone Derivatives from 4-(2-Nitrophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones are a versatile class of Schiff bases formed by the condensation of a thiosemicarbazide with an aldehyde or ketone. These compounds have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. Their mechanism of action is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes like ribonucleotide reductase and the generation of reactive oxygen species (ROS), ultimately inducing cellular damage and apoptosis in cancer cells or inhibiting microbial growth.
This document provides a comprehensive guide to the synthesis and biological evaluation of novel thiosemicarbazone derivatives starting from 4-(2-nitrophenyl)-3-thiosemicarbazide. The presence of the 2-nitrophenyl moiety offers a unique electronic and steric profile that can be exploited to modulate the biological activity of the resulting derivatives. These notes are intended to provide researchers with the necessary protocols to synthesize, characterize, and evaluate this promising class of compounds.
Synthesis Workflow
The development of thiosemicarbazone derivatives from this compound follows a two-step synthetic pathway. The first step involves the synthesis of the thiosemicarbazide precursor from 2-nitrophenyl isothiocyanate and hydrazine hydrate. The second step is the condensation of the purified thiosemicarbazide with a variety of aldehydes or ketones to yield the final thiosemicarbazone derivatives.
Application Notes and Protocols: 4-(2-Nitrophenyl)-3-thiosemicarbazide as a Potential α-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 4-(2-Nitrophenyl)-3-thiosemicarbazide as a potential inhibitor of the α-glucosidase enzyme. The methodologies outlined are based on established protocols for analogous thiosemicarbazide and nitrophenyl derivatives, offering a robust framework for synthesis, in vitro screening, kinetic analysis, and computational modeling.
Introduction
α-Glucosidase inhibitors are a critical class of therapeutic agents for the management of type 2 diabetes mellitus.[1][2] They function by delaying carbohydrate digestion, thereby reducing postprandial hyperglycemia.[1][3] The thiosemicarbazide scaffold has been identified as a promising pharmacophore in the design of various bioactive molecules, including enzyme inhibitors.[4][5] Furthermore, derivatives containing a nitrophenyl group have demonstrated significant α-glucosidase inhibitory activity.[6][7][8] This document outlines the necessary experimental procedures to synthesize and evaluate the potential of this compound as a novel α-glucosidase inhibitor.
Data Presentation
Effective evaluation of this compound requires the systematic collection and presentation of quantitative data. The following tables serve as templates for organizing experimental results, allowing for clear comparison with a standard inhibitor such as acarbose.
Table 1: In Vitro α-Glucosidase Inhibitory Activity
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | |||
| Acarbose (Standard) |
Table 2: Enzyme Kinetic Parameters
| Compound | Inhibition Type | Vmax (µmol/min) | Km (mM) | Ki (µM) |
| This compound | ||||
| Acarbose (Standard) | Competitive |
Table 3: Molecular Docking Results
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
| This compound | ||
| Acarbose (Standard) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general synthesis methods for thiosemicarbazide derivatives.[4][9][10]
Materials:
-
2-Nitrophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 2-nitrophenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
-
Dry the final product under vacuum and characterize it using techniques such as NMR, IR, and mass spectrometry.
In Vitro α-Glucosidase Inhibition Assay
This protocol is based on established methods for assessing α-glucosidase inhibition.[3][11][12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 20 µL of varying concentrations of the test compound or acarbose.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance of the enzyme reaction with the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the inhibitor concentration.
Enzyme Kinetic Analysis
This protocol allows for the determination of the mode of inhibition.[2][12][13]
Procedure:
-
Perform the α-glucosidase inhibition assay as described above.
-
For the kinetic study, use a fixed concentration of the inhibitor (e.g., at its IC50 value and half its IC50 value).
-
Vary the concentration of the substrate, pNPG (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 mM).
-
Measure the reaction rates at each substrate concentration in the presence and absence of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the kinetic parameters (Km, Vmax, and Ki).[1]
Molecular Docking Study
This protocol outlines a general workflow for in silico analysis of the binding interaction between the inhibitor and the enzyme.[6][14][15]
Software:
-
Molecular modeling software (e.g., AutoDock, PyMOL, Discovery Studio)
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of α-glucosidase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Minimize its energy using a suitable force field.
-
Docking Simulation: Define the binding site on the α-glucosidase active site. Perform the docking of the prepared ligand into the defined binding site using the docking software.
-
Analysis: Analyze the docking results to identify the best-docked conformation based on the binding energy and interactions. Visualize the binding mode and identify the key amino acid residues involved in the interaction with the inhibitor.
Visualizations
Caption: Proposed mechanism of α-glucosidase inhibition by this compound.
References
- 1. View of Alpha-glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel coumarin-based thiosemicarbazones and their implications in diabetic management via in-vitro and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of 4-(2-Nitrophenyl)-3-thiosemicarbazide
Introduction
4-(2-Nitrophenyl)-3-thiosemicarbazide is a synthetic compound belonging to the thiosemicarbazide class of molecules. Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3] The mechanism of action for many thiosemicarbazones involves the induction of apoptosis and inhibition of cell proliferation.[2][3] Therefore, a thorough in vitro evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process.
These application notes provide a comprehensive set of protocols for assessing the cytotoxicity of this compound in various cancer cell lines. The described assays will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT116 | Colon Carcinoma | 48 | [Insert Value] |
| PC-3 | Prostate Cancer | 48 | [Insert Value] |
| WRL-68 | Normal Liver | 48 | [Insert Value] |
| Note: The IC₅₀ values are to be determined experimentally. Including a normal cell line (e.g., WRL-68) is crucial for assessing the compound's selectivity for cancer cells. |
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Concentration (µM) | % Cytotoxicity ± SD |
| Vehicle Control | [Insert Value] |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| Note: Data to be presented as the percentage of LDH release relative to the maximum LDH release control. |
Table 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Concentration (µM) | % Viable Cells (Annexin V⁻/PI⁻) ± SD | % Early Apoptotic Cells (Annexin V⁺/PI⁻) ± SD | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) ± SD | % Necrotic Cells (Annexin V⁻/PI⁺) ± SD |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| IC₅₀/2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| 2 x IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: Caspase-3/7 Activity Assay
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity ± SD |
| Vehicle Control | 1.0 |
| IC₅₀/2 | [Insert Value] |
| IC₅₀ | [Insert Value] |
| 2 x IC₅₀ | [Insert Value] |
| Note: Data to be presented as the fold increase in caspase activity relative to the vehicle control. |
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6][7]
Materials:
-
96-well cell culture plates
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Read the absorbance at 570 nm using a microplate reader.[9]
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[10] This colorimetric assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product.[10]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well cell culture plates
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
-
6-well plates
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cold PBS
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.[16]
-
Cell Washing: Wash the cells twice with cold PBS.[16]
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V⁻/PI⁻): Viable cells
-
Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells
-
Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells
-
Upper-left (Annexin V⁻/PI⁺): Necrotic cells
-
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[14] Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule.[17] The increase in fluorescence or absorbance is proportional to the caspase activity.[18]
Materials:
-
Caspase-3/7 Activity Assay Kit (fluorometric or colorimetric, commercially available)
-
96-well plate (black or clear, depending on the kit)
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: After treatment, lyse the cells according to the kit's instructions. This typically involves adding a lysis buffer and incubating for a short period.[19]
-
Caspase Reaction: Add the caspase substrate and reaction buffer to each well.[17][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Measurement: Measure the fluorescence (e.g., excitation/emission ~380/440 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a microplate reader.[17][18]
Data Analysis:
-
Subtract the background reading (from no-cell controls) from all measurements.
-
Calculate the fold increase in caspase-3/7 activity by dividing the reading from the treated cells by the reading from the vehicle control cells.
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential intrinsic apoptosis signaling pathway induced by the test compound.
References
- 1. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. agilent.com [agilent.com]
- 15. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with 4-(Nitrophenyl)-Substituted Thiosemicarbazides
Disclaimer: Extensive literature searches did not yield specific data for the synthesis, characterization, and biological evaluation of metal complexes with 4-(2-Nitrophenyl)-3-thiosemicarbazide. Therefore, this document provides a detailed application note and protocol based on a closely related and well-documented analogue, 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide and its iron(III) complex, to serve as a representative example for researchers, scientists, and drug development professionals. The methodologies and expected data are derived from published research and are intended to be illustrative.
Introduction
Thiosemicarbazones are a class of Schiff bases that, along with their metal complexes, have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The biological activity of these compounds is often enhanced upon coordination with a metal ion, which can be attributed to factors such as increased lipophilicity and interaction with biological targets like DNA and enzymes.[2][3] The presence of a nitrophenyl group in the thiosemicarbazide ligand can further influence its electronic properties and biological efficacy. This document outlines the synthesis of a representative nitrophenyl-substituted thiosemicarbazide ligand and its iron(III) complex, their characterization, and a protocol for evaluating their cytotoxic activity.
Synthesis Workflow
The general synthesis strategy involves a two-step process: first, the synthesis of the thiosemicarbazone ligand through a condensation reaction, followed by the complexation of the ligand with a metal salt.
Caption: General workflow for the synthesis of the thiosemicarbazone ligand and its iron(III) complex.
Experimental Protocols
Synthesis of 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL¹)
Materials:
-
Pyridine-2-carboxaldehyde
-
4-(4-Nitrophenyl)thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of 4-(4-nitrophenyl)thiosemicarbazide in hot ethanol.
-
To this solution, add an equimolar amount of pyridine-2-carboxaldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
Synthesis of the Iron(III) Complex, [Fe(L¹)₂]Cl·2H₂O
Materials:
-
4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL¹)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Methanol
Procedure:
-
Dissolve the ligand, HL¹ (2 mmol), in hot methanol (20 mL).
-
In a separate flask, dissolve FeCl₃·6H₂O (1 mmol) in methanol (10 mL).
-
Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3-4 hours.
-
Cool the solution to room temperature.
-
The formed solid complex is collected by filtration, washed with methanol, and dried.
Characterization Data
The synthesized ligand and its metal complex can be characterized using various spectroscopic techniques. Below is a summary of expected data based on the literature for the representative compound.[1]
Table 1: Key Infrared Spectral Data (cm⁻¹) for HL¹ and its Fe(III) Complex.
| Functional Group | HL¹ (Ligand) | [Fe(L¹)₂]Cl·2H₂O (Complex) | Interpretation |
| ν(N-H) | ~3400 | ~3400 | Persistence suggests non-involvement of the terminal amino group in coordination. |
| ν(C=N) (azomethine) | ~1600 | Shifted to lower frequency | Shift indicates coordination of the azomethine nitrogen to the metal ion. |
| ν(C=S) | ~840 | Shifted to lower frequency | Shift indicates coordination of the sulfur atom to the metal ion. |
| ν(Fe-N) | - | ~480 | Appearance of this band confirms the formation of the metal-nitrogen bond. |
| ν(Fe-S) | - | ~380 | Appearance of this band confirms the formation of the metal-sulfur bond. |
Application: In Vitro Cytotoxicity Evaluation
Metal complexes of thiosemicarbazones are frequently evaluated for their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][5]
Signaling Pathway Implicated in Thiosemicarbazone Anticancer Activity
Thiosemicarbazones are believed to exert their anticancer effects through various mechanisms, a prominent one being the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[6] This inhibition leads to the depletion of the deoxynucleotide pool, cell cycle arrest, and ultimately, apoptosis.
Caption: A simplified diagram of the proposed anticancer mechanism of thiosemicarbazone complexes.
Protocol for MTT Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (ligand and complex) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds (ligand and complex) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Representative Cytotoxicity Data
The following table presents the reported cytotoxic activity of the representative ligand and its iron(III) complex against the MCF-7 human breast cancer cell line.[1]
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of HL¹ and its Fe(III) Complex against MCF-7 Cells.
| Compound | IC₅₀ (µM) |
| HL¹ (Ligand) | 52.4 |
| [Fe(L¹)₂]Cl·2H₂O (Complex) | 34.3 |
| Doxorubicin (Standard) | 9.66 |
The data indicates that the iron(III) complex exhibits higher cytotoxicity against the MCF-7 cell line compared to the free ligand, although it is less potent than the standard drug, doxorubicin.[1]
Conclusion
This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of metal complexes with a nitrophenyl-substituted thiosemicarbazide, using a well-documented analogue as a representative example. The provided protocols for synthesis and cytotoxicity assessment offer a solid foundation for researchers interested in exploring the therapeutic potential of this class of compounds. The enhanced activity of the metal complex compared to the free ligand underscores the importance of coordination chemistry in the design of novel drug candidates. Further research into the synthesis and evaluation of a wider range of metal complexes with various substituted thiosemicarbazides is warranted to discover new and more potent therapeutic agents.
References
- 1. New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-(2-Nitrophenyl)-3-thiosemicarbazide
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-(2-Nitrophenyl)-3-thiosemicarbazide in various sample matrices. The described methods are based on common analytical techniques and principles applicable to thiosemicarbazide derivatives and related nitroaromatic compounds. These protocols are intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Compound Information:
-
Name: this compound
-
CAS Number: 73305-12-1[1]
-
Molecular Formula: C₇H₈N₄O₂S[1]
-
Molecular Weight: 212.23 g/mol [1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic molecules.[2] For this compound, a reversed-phase HPLC method with UV detection is proposed, leveraging the chromophoric nitro group for sensitive detection. This method is analogous to those developed for other nitrophenyl compounds and thiosemicarbazide derivatives.[3]
Application Note:
This HPLC-UV method is suitable for the quantification of this compound in bulk drug substance, pharmaceutical formulations, and for monitoring reaction kinetics. The method provides good selectivity and sensitivity.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan; likely in the range of 280-320 nm due to the nitrophenyl group.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (for a formulation):
-
Accurately weigh a portion of the sample equivalent to a known amount of the active ingredient.
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow:
References
Application Notes and Protocols for in vivo Efficacy Studies of 4-(2-Nitrophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of organic compounds recognized for their diverse biological activities, including potential anticancer, antiviral, and antifungal properties.[1][2][3] Derivatives containing a nitrophenyl group, in particular, have demonstrated notable antiproliferative effects against various cancer cell lines in vitro.[4][5][6] 4-(2-Nitrophenyl)-3-thiosemicarbazide is a member of this promising class of compounds. These application notes provide a detailed framework and protocols for conducting in vivo efficacy studies to evaluate its potential as a therapeutic agent, with a primary focus on its anticancer activity using a human tumor xenograft model in mice.[7][8][9]
The protocols outlined below are intended to serve as a comprehensive guide for researchers. However, specific experimental parameters may require optimization based on the unique characteristics of the compound and the research objectives.
Part 1: In Vivo Anticancer Efficacy Studies in a Xenograft Mouse Model
Application Note: Evaluating Antitumor Activity
The most common preclinical method for assessing the in vivo efficacy of a novel anticancer agent is the use of a xenograft model, where human cancer cells are implanted into immunocompromised mice.[7][10] This model allows for the direct evaluation of the compound's ability to inhibit tumor growth in a living organism. Thiosemicarbazide derivatives have been shown to inhibit tumor development in such models, and the proposed mechanism often involves the induction of apoptosis.[11][12]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the procedure for assessing the in vivo anticancer efficacy of this compound in a subcutaneous xenograft mouse model.
1. Materials
-
This compound
-
Human cancer cell line (e.g., A549 - human lung carcinoma, MCF-7 - human breast cancer)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)[8]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional, to improve tumor take rate)[13]
-
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose, DMSO/saline mixture)
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles (27-30 gauge for injection)[14]
-
Calipers for tumor measurement
2. Animal Acclimatization and Housing
-
Upon arrival, allow mice to acclimatize for a minimum of 3-5 days.[14]
-
House animals in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Cell Culture and Implantation
-
Culture the selected human cancer cell line until it reaches 80-90% confluency.[15]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion.[14]
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 3 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.[13]
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 cells) into the right flank of each mouse.[14]
4. Tumor Growth Monitoring and Group Randomization
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor volume every other day using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[14]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Drug Formulation and Administration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing solutions by diluting the stock solution in the chosen vehicle to the desired concentrations.
-
Administer the compound or vehicle control to the respective groups daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 21 days).
6. Monitoring and Endpoints
-
Measure tumor volume and body weight every other day to assess efficacy and toxicity.
-
Monitor the animals for any signs of distress or adverse effects.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analyses such as histology, immunohistochemistry, or biomarker analysis.
Data Presentation
Table 1: Experimental Groups for in vivo Efficacy Study
| Group | Treatment | Dose | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | Oral Gavage / IP | 10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Oral Gavage / IP | 10 |
| 3 | This compound | Mid Dose (e.g., 30 mg/kg) | Oral Gavage / IP | 10 |
| 4 | This compound | High Dose (e.g., 100 mg/kg) | Oral Gavage / IP | 10 |
| 5 | Positive Control (e.g., Doxorubicin) | e.g., 2 mg/kg | Intravenous | 10 |
Table 2: Representative Tumor Growth Inhibition Data
| Treatment Group | Average Initial Tumor Volume (mm³) | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Final Tumor Weight (g) | Average Body Weight Change (%) |
| Vehicle Control | 125.5 ± 15.2 | 1580.3 ± 210.4 | 0 | 1.6 ± 0.2 | +5.2 |
| Low Dose | 124.8 ± 14.8 | 1106.2 ± 185.7 | 30.0 | 1.1 ± 0.15 | +3.1 |
| Mid Dose | 126.1 ± 16.1 | 632.1 ± 150.9 | 60.0 | 0.6 ± 0.1 | +1.5 |
| High Dose | 125.3 ± 15.5 | 316.1 ± 98.6 | 80.0 | 0.3 ± 0.08 | -2.3 |
| Positive Control | 124.9 ± 14.9 | 252.9 ± 85.3 | 84.0 | 0.25 ± 0.07 | -8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Potential Signaling Pathway
While the precise mechanism of action for this compound requires experimental validation, many thiosemicarbazone derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.
Diagrams and Visualizations
Caption: Experimental workflow for the in vivo xenograft study.
Caption: Proposed apoptotic signaling pathway for the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LLC cells tumor xenograft model [protocols.io]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. yeasenbio.com [yeasenbio.com]
Troubleshooting & Optimization
Technical Support Center: 4-(2-Nitrophenyl)-3-thiosemicarbazide Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of 4-(2-Nitrophenyl)-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The molecular structure of this compound contains a nitrophenyl group, which is aromatic and hydrophobic. While the thiosemicarbazide moiety has some polar character, the overall molecule is largely nonpolar, leading to poor solubility in water. Aromatic nitro compounds are generally insoluble in water.[1][2]
Q2: What is the first step I should take to try and dissolve my compound?
A2: The initial step is to assess the compound's solubility in a small range of solvents with varying polarities. For this compound, this would include water, ethanol, methanol, and dimethyl sulfoxide (DMSO). Thiosemicarbazide derivatives are often soluble in organic solvents like DMSO and acetonitrile.[3] This will give you a baseline understanding of its solubility characteristics.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH modification is a primary strategy for compounds with ionizable groups.[4][5] The thiosemicarbazide group has acidic and basic properties. Determining the pKa of this compound is crucial. For weakly acidic drugs, increasing the pH above the pKa will form a more soluble salt. Conversely, for weakly basic drugs, lowering the pH below the pKa will increase solubility. A pH-solubility profile should be experimentally determined.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[6][7] Common co-solvents for parenteral use include ethanol, propylene glycol, and polyethylene glycol (PEG).[8] For laboratory experiments, mixtures of water with ethanol, methanol, or acetonitrile can be effective.
Q5: Is complexation a viable strategy for this compound?
A5: Complexation with agents like cyclodextrins is a highly effective method for increasing the solubility of nonpolar molecules.[5][9] Cyclodextrins have a hydrophobic inner cavity that can encapsulate the nonpolar nitrophenyl group of your compound, while the hydrophilic exterior remains exposed to water, thereby increasing its overall solubility.[10][11]
Troubleshooting Guide: Common Solubility Issues
| Issue Encountered | Potential Cause | Recommended Solution |
| Compound "oils out" or forms a precipitate upon addition to aqueous buffer. | The compound's intrinsic solubility has been exceeded, or the buffer pH is close to the compound's pKa, causing the neutral, less soluble form to dominate. | Determine the compound's pKa and pH-solubility profile. Adjust the buffer pH to a range where the ionized, more soluble form is predominant.[4] |
| The compound dissolves in organic solvent but precipitates when diluted with water. | The addition of water (an anti-solvent) drastically increases the polarity of the solvent system, causing the hydrophobic compound to precipitate. | Use a co-solvent system. Start with the compound dissolved in a minimal amount of organic solvent (e.g., DMSO, ethanol) and slowly add the aqueous buffer while vortexing. Screen different co-solvents and their percentage in the final mixture.[7] |
| Solubility is still insufficient even with pH adjustment and co-solvents. | The compound is highly lipophilic, and these methods alone are not sufficient to achieve the desired concentration. | Explore more advanced techniques such as complexation with cyclodextrins (e.g., HP-β-CD) or the use of surfactants to form micelles that can solubilize the compound.[5][10] |
| Inconsistent solubility results between experiments. | Factors such as temperature, equilibration time, and the presence of different physical forms (polymorphs, amorphous vs. crystalline) can affect solubility. | Standardize your protocol. Ensure temperature is controlled, allow sufficient time for equilibrium to be reached (typically 24-48 hours), and characterize the solid form of your compound if possible.[12][13] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound
-
Buffer solutions (pH 1.2, 4.5, 6.8, 7.4)[14]
-
Vials with screw caps
-
Orbital shaker/incubator set to 37°C[13]
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to vials containing each buffer solution. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials and place them in an orbital shaker set at 37°C.
-
Allow the samples to equilibrate for 24-48 hours to ensure saturation is reached.[12]
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a sample from the supernatant, filter it (e.g., using a 0.45 µm filter), and dilute as necessary for analysis.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Perform each measurement in triplicate.[13]
-
Plot the solubility (mg/mL or µM) as a function of pH.
Protocol 2: Co-solvent Solubility Screening
Objective: To evaluate the effect of various co-solvents on the solubility of the compound.
Materials:
-
This compound
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Standard laboratory glassware and analytical equipment
Procedure:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30%, 40% v/v of co-solvent in buffer).
-
Follow the shake-flask method described in Protocol 1, using the co-solvent mixtures instead of buffer alone.
-
Add an excess of the compound to each co-solvent mixture.
-
Equilibrate for 24-48 hours at a controlled temperature.
-
Separate the solid and liquid phases by centrifugation and filtration.
-
Analyze the supernatant to determine the solubility at each co-solvent concentration.
-
Present the data in a table and plot solubility versus co-solvent percentage.
Protocol 3: Cyclodextrin Complexation (Phase Solubility Study)
Objective: To assess the solubilizing effect of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
HP-β-CD
-
Aqueous buffer (e.g., pH 7.4)
-
Standard laboratory glassware and analytical equipment
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add an excess amount of the compound to each HP-β-CD solution.
-
Equilibrate the samples for 48-72 hours at a controlled temperature with constant agitation.
-
After equilibration, confirm the presence of undissolved solid in each vial.
-
Centrifuge and filter the samples to obtain a clear supernatant.
-
Analyze the concentration of the dissolved compound in each sample.
-
Plot the total drug concentration against the HP-β-CD concentration. The resulting graph is a phase-solubility diagram, which can be used to determine the stability constant of the complex.[11]
Visualized Workflows
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for a cyclodextrin phase-solubility study.
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. ijpbr.in [ijpbr.in]
- 9. benchchem.com [benchchem.com]
- 10. eijppr.com [eijppr.com]
- 11. mdpi.com [mdpi.com]
- 12. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. who.int [who.int]
troubleshooting low biological activity of thiosemicarbazide analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosemicarbazide analogs. The information is designed to help address common issues, particularly low biological activity, encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My thiosemicarbazide analog shows lower than expected anticancer activity in the MTT assay. What are the potential reasons?
A1: Low anticancer activity of thiosemicarbazide analogs in an MTT assay can stem from several factors. These can be broadly categorized as issues with the compound itself, the experimental setup, or the underlying biological mechanism.
-
Compound-Related Issues:
-
Purity and Integrity: The synthesized compound may contain impurities from the synthesis process that interfere with its activity or the assay itself. It's crucial to confirm the purity and structural integrity of the analog using methods like NMR, mass spectrometry, and elemental analysis.
-
Solubility: Poor solubility of the analog in the assay medium can lead to a lower effective concentration than intended. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitation in the medium can also be a factor.
-
Stability: The analog might be unstable in the cell culture medium, degrading over the incubation period. Stability can be assessed by incubating the compound in the medium for the duration of the experiment and analyzing its integrity by HPLC.
-
-
Experimental Pitfalls:
-
MTT Assay Interference: Some compounds can directly react with the MTT reagent, leading to false results. Additionally, colored compounds can interfere with the spectrophotometric reading of formazan.[1] It's advisable to run a control without cells to check for direct reduction of MTT by your compound.
-
Incorrect Cell Seeding Density: The number of cells seeded can significantly impact the outcome of an MTT assay.[2] Too high or too low cell density can affect the metabolic rate and the assay's dynamic range.
-
Sub-optimal Incubation Time: The incubation time with the compound and the MTT reagent should be optimized for the specific cell line and compound being tested.[2]
-
-
Biological/Mechanistic Factors:
-
Structure-Activity Relationship (SAR): The specific structural features of your analog are critical for its activity. For many thiosemicarbazones, a tridentate N,N,S donor set is essential for the chelation of metal ions like iron, which is often crucial for their anticancer effect.[3][4] Modifications that disrupt this chelation ability can lead to low activity.
-
Cell Line Specificity: The anticancer activity of thiosemicarbazide analogs can be highly cell-line dependent. The target pathway or protein might not be crucial for the survival of the chosen cell line. Testing against a panel of different cancer cell lines is recommended.
-
Q2: I've confirmed the purity and solubility of my compound, and my MTT assay protocol is robust. Could the structure of my analog be the issue?
A2: Yes, the structure of your thiosemicarbazide analog is a primary determinant of its biological activity. Key structural considerations include:
-
Metal Chelating Moiety: As mentioned, the ability to chelate metal ions is often central to the mechanism of action of thiosemicarbazones.[4][5][6] The formation of redox-active metal complexes can lead to the generation of reactive oxygen species (ROS), inducing cellular damage and apoptosis.[7]
-
Substituents on the Ring System: The nature and position of substituents on the aromatic or heterocyclic ring can significantly influence lipophilicity, electronic properties, and steric hindrance, all of which can affect cell permeability and target binding.
-
Terminal N4-Substitution: Di-substitution at the terminal N4 atom has been shown to be critical for the potent anti-cancer activity of some thiosemicarbazones.[7][8]
Q3: My thiosemicarbazide analog has low antimicrobial activity. What should I check?
A3: Similar to anticancer activity, low antimicrobial efficacy can be due to compound, experimental, or mechanistic issues.
-
Compound and Experimental Considerations:
-
Purity, Solubility, and Stability: These factors are as crucial in antimicrobial assays as they are in anticancer assays.
-
Assay Method: Ensure the chosen method (e.g., broth microdilution, disk diffusion) is appropriate for your compound and the target microorganism.[9] The solvent used to dissolve the compound (e.g., DMSO) should not have intrinsic antimicrobial activity at the concentrations used.[9]
-
Microorganism Strain: The susceptibility to a particular compound can vary significantly between different strains of the same bacterial or fungal species.
-
-
Mechanistic Considerations:
-
Target Engagement: Thiosemicarbazides can have various antimicrobial mechanisms, including inhibition of DNA gyrase and topoisomerase IV.[9] If your analog is designed to target a specific enzyme, its structure must be optimal for binding to the active site.
-
Efflux Pumps: Microorganisms can develop resistance by actively pumping out antimicrobial compounds. Your analog might be a substrate for such efflux pumps in the tested strain.
-
Troubleshooting Guides
Guide 1: Troubleshooting Low Anticancer Cytotoxicity
This guide provides a step-by-step approach to diagnosing and resolving issues of low cytotoxic activity of thiosemicarbazide analogs in cell-based assays like the MTT assay.
Step 1: Verify Compound Integrity and Assay Conditions
-
Question: Is the observed low activity due to the compound's properties or the experimental setup?
-
Action:
-
Confirm Purity and Structure: Re-verify the purity (>95%) and chemical structure of your analog using analytical techniques (NMR, LC-MS, etc.).
-
Check Solubility: Visually inspect for any precipitation when the compound is added to the cell culture medium. Consider using a different solvent or a lower concentration if solubility is an issue.
-
Run Assay Controls:
-
Compound-MTT Interaction: Incubate the highest concentration of your compound with MTT in cell-free medium to check for direct reduction.
-
Solvent Toxicity: Test the effect of the solvent (e.g., DMSO) alone on cell viability at the concentrations used in the experiment.
-
-
Step 2: Evaluate the Biological System
-
Question: Is the chosen cell line and its biological characteristics appropriate for your compound?
-
Action:
-
Test on Multiple Cell Lines: Screen your analog against a panel of cancer cell lines from different tissue origins.
-
Positive Control: Include a known potent thiosemicarbazone, such as Triapine or Dp44mT, as a positive control in your experiments to validate the assay's responsiveness.[7]
-
Target Expression: If your analog is designed to target a specific protein, verify the expression level of that target in your chosen cell line.
-
Step 3: Analyze the Structure-Activity Relationship (SAR)
-
Question: Does the chemical structure of the analog possess the necessary features for high activity?
-
Action:
-
Assess Metal Chelating Ability: Evaluate if the N,N,S donor atom set is present and sterically accessible for metal chelation.[4][7]
-
Compare with Active Analogs: Compare the structure of your compound with published thiosemicarbazone analogs that have shown high activity. Note differences in substituents and their positions.
-
Consider Lipophilicity: Assess the calculated logP of your compound. Both very high and very low lipophilicity can negatively impact cell permeability and bioavailability.
-
Quantitative Data Summary
The following tables summarize the in vitro activity of various thiosemicarbazide analogs from published studies.
Table 1: Anticancer Activity of Selected Thiosemicarbazone Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Dp44mT | HCT116 p53+/+ | 0.002 | [3] |
| Dp44mT | SK-N-MC | 0.04 | [3] |
| Triapine | - | - | [10] |
| Compound 1d | HCT116 p53+/+ | 0.002 | [3] |
| Compound 3c | HCT116 p53+/+ | 0.003 | [3] |
| TSC1 | B16-F10 | Moderate Activity | [11] |
| TSC3 | B16-F10 | High Activity | [11] |
| TSC5 | B16-F10 | Moderate Activity | [11] |
Table 2: Antimicrobial Activity of Selected Thiosemicarbazone Analogs
| Compound/Analog | Microorganism | MIC (mg/L) | Reference |
| Compound L1 | Bacillus cereus | 10 | [9] |
| Compound L1 | Staphylococcus aureus | 100 | [9] |
| Compound L | Bacillus subtilis | 200 | [9] |
| NSC319726 | Escherichia coli ATCC 25922 | 128 (µg/mL) | [12] |
| NSC319726 | Escherichia coli AHDRCC 81113 | 128 (µg/mL) | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide analog in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare a stock solution of the thiosemicarbazide analog in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: General experimental workflow for assessing the biological activity of thiosemicarbazide analogs.
Caption: Troubleshooting decision tree for low biological activity of thiosemicarbazide analogs.
Caption: Proposed anticancer mechanism of action for some thiosemicarbazones.
References
- 1. MTT assay problems, while testing anticancer activity - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multifunctional Thiosemicarbazones and Deconstructed Analogues as a Strategy to Study the Involvement of Metal Chelation, Sigma-2 (σ2) Receptor and P-gp Protein in the Cytotoxic Action: in vitro and in vivo Activity in Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
optimizing reaction conditions for 4-(2-Nitrophenyl)-3-thiosemicarbazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I am observing a low yield of the final product. What are the potential causes and how can I optimize the reaction?
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:
-
Purity of Reactants: Ensure the 2-nitrophenyl isothiocyanate and hydrazine hydrate are of high purity. Impurities in the starting materials can lead to side reactions and a decrease in the desired product formation.
-
Reaction Temperature: The reaction between 2-nitrophenyl isothiocyanate and hydrazine is typically exothermic. Maintaining a low temperature (0-5 °C) during the initial addition of hydrazine is crucial to prevent the formation of byproducts. After the initial reaction, the mixture can be gradually warmed to room temperature.
-
Solvent Selection: The choice of solvent is critical. While ethanol is commonly used, exploring other polar solvents like methanol or propanol might improve the solubility of reactants and the reaction rate. Ensure the solvent is anhydrous, as water can react with the isothiocyanate.
-
Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess may complicate the purification process.
-
Reaction Time: While the initial reaction may be rapid, allowing the mixture to stir for a sufficient duration (e.g., 1-3 hours) at room temperature can ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Precipitation: The product, this compound, often precipitates from the reaction mixture. If precipitation is incomplete, cooling the mixture or adding a non-polar co-solvent (like hexane) can induce further precipitation.
Question 2: My final product appears discolored or impure after isolation. What are the likely impurities and how can I purify it effectively?
Answer: Discoloration often indicates the presence of unreacted starting materials or byproducts.
-
Common Impurities:
-
Unreacted 2-nitrophenyl isothiocyanate: This can be a source of yellow or brown discoloration.
-
Hydrazine salts: If an acid is used during workup, hydrazine salts may co-precipitate.
-
Oxidation products: The nitro group can sometimes be susceptible to side reactions.
-
Dimerization products: Under certain conditions, hydrazine can react with two molecules of the isothiocyanate.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the solid product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.
-
Washing: Thoroughly wash the filtered product with cold solvent (the one used for the reaction) to remove soluble impurities. Washing with a non-polar solvent like diethyl ether or hexane can help remove residual unreacted isothiocyanate.
-
Question 3: The reaction to form 2-nitrophenyl isothiocyanate from 2-nitroaniline is not proceeding as expected. What are the critical parameters for this step?
Answer: The synthesis of 2-nitrophenyl isothiocyanate is a crucial preceding step. Common methods involve the use of thiophosgene or carbon disulfide.
-
Thiophosgene Method (Caution: Highly Toxic): This is a common but hazardous method. Ensure the reaction is carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is sensitive to moisture.
-
Carbon Disulfide Method: A safer alternative involves reacting 2-nitroaniline with carbon disulfide in the presence of a base (like aqueous ammonia or potassium carbonate) to form a dithiocarbamate salt, which is then treated with a reagent like lead nitrate or trichlorotriazine (TCT) to yield the isothiocyanate.[1][2]
-
Base: The choice and amount of base are critical for the formation of the dithiocarbamate salt.
-
Temperature: The initial reaction with carbon disulfide is often carried out at a low temperature.
-
Desulfurizing Agent: The subsequent conversion to the isothiocyanate requires a suitable desulfurizing agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a straightforward nucleophilic addition reaction where the amino group of hydrazine hydrate attacks the electrophilic carbon of the isothiocyanate group of 2-nitrophenyl isothiocyanate.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
2-Nitrophenyl isothiocyanate: This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[3] Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Hydrazine hydrate: It is a corrosive and toxic substance. Handle with extreme care.
-
Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting material (2-nitrophenyl isothiocyanate) from the product. The product, being more polar, will have a lower Rf value.
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Signals corresponding to the aromatic protons of the nitrophenyl group, and signals for the N-H protons of the thiosemicarbazide moiety. The NH protons will appear as broad singlets.
-
¹³C NMR: Resonances for the aromatic carbons and a characteristic signal for the C=S (thiocarbonyl) carbon, typically in the range of 170-185 ppm.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and the nitro group (NO₂) stretching (asymmetric and symmetric vibrations around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively).
Data Presentation
Table 1: Summary of Reaction Parameters for Thiosemicarbazide Synthesis Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Yield) | Potential Outcome |
| Solvent | Ethanol | Anhydrous Methanol | Improved solubility and reaction rate. |
| Temperature | Room Temperature | 0-5 °C (initial), then RT | Minimized byproduct formation. |
| Hydrazine eq. | 1.0 | 1.1 - 1.2 | Drives reaction to completion. |
| Reaction Time | 1 hour | 3 hours (TLC monitored) | Ensures complete conversion. |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrophenyl Isothiocyanate from 2-Nitroaniline (Carbon Disulfide Method)
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Dithiocarbamate Salt Formation: In a flask equipped with a magnetic stirrer, dissolve 2-nitroaniline (1 equivalent) in a suitable solvent such as aqueous ammonia. Cool the mixture to 0-10°C in an ice bath.
-
Slowly add carbon disulfide (1.2-1.5 equivalents) dropwise to the cooled solution while stirring vigorously.
-
Continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The ammonium dithiocarbamate salt may precipitate.
-
Isothiocyanate Formation: To the stirred suspension of the dithiocarbamate salt, add a solution of a suitable desulfurizing agent (e.g., lead nitrate or trichlorotriazine in an appropriate solvent) dropwise at 0-5°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Work-up: Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-nitrophenyl isothiocyanate. Purify further by recrystallization or chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitrophenyl isothiocyanate (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Hydrazine Addition: To the cooled solution, add hydrazine hydrate (1.1 equivalents) dropwise with constant stirring.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Product Isolation: The product will likely precipitate out of the solution. If not, cool the mixture in an ice bath to induce crystallization.
-
Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
minimizing degradation of 4-(2-Nitrophenyl)-3-thiosemicarbazide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 4-(2-Nitrophenyl)-3-thiosemicarbazide in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The thiosemicarbazide and nitrophenyl moieties are susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can potentially accelerate degradation.
-
Solvent: The choice of solvent can significantly impact the stability of the compound. Protic solvents, especially in combination with extreme pH, may facilitate hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
Light: The presence of the nitrophenyl group suggests potential photosensitivity. Exposure to UV or even ambient light over extended periods may lead to photodegradation.
-
Oxidizing Agents: The thiosemicarbazide group can be susceptible to oxidation.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To maximize stability, stock solutions should be:
-
Stored at low temperatures, preferably at -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF, if compatible with downstream experiments.
-
Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include:
-
Hydrolysis: Cleavage of the thiosemicarbazide group or the bond connecting the nitrophenyl ring. Under basic conditions, the thiosemicarbazide moiety could be hydrolyzed. The nitrophenyl group could also act as a leaving group under certain hydrolytic conditions.
-
Oxidation: The sulfur atom in the thiosemicarbazide group is susceptible to oxidation, which could lead to the formation of various sulfur oxides.
-
Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to light. This may involve reduction of the nitro group or other rearrangements.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. An HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound. Mass spectrometry (MS) coupled with HPLC (LC-MS) is highly valuable for identifying the mass of degradation products, which aids in structure elucidation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound in solution.
Issue 1: Rapid loss of compound potency or inconsistent experimental results.
This is often the first indication of compound degradation.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degradation of stock solution | Prepare a fresh stock solution from solid material. Aliquot and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. |
| Degradation in experimental buffer/media | Prepare working solutions immediately before use. Assess the stability of the compound in your specific experimental buffer by incubating it for the duration of the experiment and analyzing by HPLC. |
| Incompatible solvent | If possible, switch to a less reactive, aprotic solvent for the stock solution (e.g., anhydrous DMSO). |
| pH instability | Measure the pH of your final solution. If it is strongly acidic or basic, consider if the pH can be adjusted closer to neutral without compromising the experiment. |
| Photodegradation | Protect your solutions from light at all stages of preparation and experimentation. Use amber vials and cover experimental setups. |
| Thermal degradation | Avoid heating solutions containing the compound unless absolutely necessary. If heating is required, minimize the duration and temperature. |
Issue 2: Appearance of unknown peaks in HPLC chromatogram.
The presence of new peaks that increase over time is a clear sign of degradation.
Troubleshooting Workflow:
Figure 2. Workflow for identifying unknown peaks.
Possible Degradation Products and Identification:
| Potential Degradation Product | Expected Mass Change | Likely Cause |
| Hydrolysis Product 1: 2-Nitrophenylhydrazine | - C(=S)NH₂ | Hydrolysis of the thiourea bond |
| Hydrolysis Product 2: Thiosemicarbazide | - C₆H₄NO₂ | Cleavage of the N-C bond to the phenyl ring |
| Oxidation Product: Sulfoxide derivative | + 16 amu | Oxidation of the sulfur atom |
| Reduction Product: 2-Aminophenyl derivative | - 16 amu (O) + 2 amu (H₂) | Reduction of the nitro group |
Note: This table provides hypothetical degradation products based on chemical principles. Actual degradation products should be confirmed by mass spectrometry.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C in the dark for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Example of a Stability-Indicating HPLC Method
This is an illustrative method and may require optimization for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detector (DAD) set to monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., scan from 200-400 nm and select an appropriate wavelength, likely around the absorbance maximum of the nitrophenyl group).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Quantitative data from stability studies should be summarized in tables for easy comparison.
Table 1: Example of Stability Data for this compound under Forced Degradation
| Stress Condition | Time (hours) | % Remaining Parent Compound | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 63.7 | 3 |
| 3% H₂O₂, RT | 24 | 92.1 | 1 |
| 80°C, Dark | 48 | 95.5 | 1 |
| UV Light (254 nm), RT | 24 | 78.9 | 4 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.
addressing poor reproducibility in assays with 4-(2-Nitrophenyl)-3-thiosemicarbazide
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly poor reproducibility, encountered in assays involving 4-(2-Nitrophenyl)-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the physicochemical properties of this compound is crucial for designing robust experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄O₂S | [1][2] |
| Molecular Weight | 212.23 g/mol | [1][2] |
| Melting Point | 164-165°C (decomposes) | [1] |
| Boiling Point (Predicted) | 368.1 ± 44.0 °C | [1] |
| Density (Predicted) | 1.535 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.98 ± 0.70 | [1] |
Q2: How should I prepare stock solutions of this compound to ensure solubility and stability?
A2: Due to the nitrophenyl group, this compound is expected to have low aqueous solubility. It is highly recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). To ensure reproducibility, follow a consistent protocol for stock solution preparation. A general procedure is provided in the Experimental Protocols section. Always prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Q3: What is the recommended storage condition for this compound?
A3: To maintain its integrity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage of stock solutions in DMSO, it is advisable to store them at -20°C or -80°C.
Q4: What are the known biological activities and potential mechanisms of action for this class of compounds?
A4: Thiosemicarbazides, including nitrophenyl derivatives, are known for a wide range of biological activities, such as antibacterial, antifungal, anticancer, and enzyme inhibitory effects.[3] Their mechanisms of action can be multifaceted and may include:
-
Enzyme Inhibition: Thiosemicarbazides have been shown to inhibit various enzymes, including α-glucosidase, topoisomerases, and tyrosinases.[4][5]
-
Metal Chelation: The thiosemicarbazide moiety can chelate metal ions, which may be essential for the function of certain enzymes, thereby disrupting cellular processes.[6]
-
Induction of Apoptosis: In cancer cell lines, some thiosemicarbazide derivatives have been observed to induce programmed cell death.[7]
Troubleshooting Guide for Poor Reproducibility
Poor reproducibility in assays with this compound can arise from several factors related to compound handling and the experimental setup. This guide provides a structured approach to identify and resolve these issues.
Caption: A decision tree for troubleshooting reproducibility issues.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Compound Precipitation: Due to low aqueous solubility, the compound may be precipitating at the final assay concentration. | 1. Visually inspect wells for any precipitate. 2. Decrease the final concentration of the compound. 3. Increase the final percentage of DMSO, ensuring it remains within a range that does not affect assay performance (typically <1%). 4. Prepare fresh serial dilutions for each experiment. |
| Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be challenging to pipette accurately. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare an intermediate dilution of the compound to increase the pipetting volume. | |
| Inconsistent results between experiments | Batch-to-Batch Variability: Different batches of the compound may have variations in purity. | 1. If possible, procure a single, large batch for the entire study. 2. If using a new batch, perform a bridging study to compare its activity with the previous batch. |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Aliquot the stock solution into single-use tubes and store at -20°C or -80°. 2. Protect stock solutions from light. | |
| Assay signal is unexpectedly low or high | Interference with Assay Detection: The compound may interfere with the detection method (e.g., fluorescence quenching/enhancement, absorbance). | 1. Run a control experiment with the compound in the assay buffer without any biological components (e.g., cells or enzymes) to check for direct effects on the signal. |
| Off-Target Effects: Thiosemicarbazides are known to chelate metal ions, which could affect metalloenzymes or other assay components.[6] | 1. Review the literature for known off-target effects of thiosemicarbazides. 2. If a specific target is known, consider using a counter-screen with a different assay format to confirm the results. | |
| No dose-response relationship observed | Incorrect Concentration Range: The selected concentration range may be too high (causing toxicity or saturation) or too low (no observable effect). | 1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range of the compound. |
Quantitative Data Summary for Thiosemicarbazide Derivatives
Table 1: Antibacterial Activity of Thiosemicarbazide Derivatives (MIC in µg/mL) Note: These compounds are structurally related to this compound and are presented for illustrative purposes.
| Compound ID | S. aureus | S. epidermidis | B. cereus | Reference |
| Compound 3a ¹ | 1.95 - 3.9 | 15.63 | 15.63 | [8] |
| Compound 3e ² | 15.63 - 31.25 | >1000 | 7.81 | [8] |
| Compound L1 ³ | - | - | 10 | [9] |
¹4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide ²1-(3-Trifluoromethylbenzoyl)-4-(3-fluorophenyl)thiosemicarbazide ³A 2-pyridinecarboxaldehyde thiosemicarbazone derivative
Table 2: In Vitro α-Glucosidase Inhibitory Activity of Thiosemicarbazone Derivatives (IC₅₀ in µM) Note: These compounds are structurally related to this compound and are presented for illustrative purposes.
| Compound ID | α-Glucosidase IC₅₀ (µM) | Reference |
| Compound 8 ⁴ | 0.10 ± 0.05 | [10] |
| Compound 9 ⁴ | 0.13 ± 0.03 | [10] |
| Compound 7e ⁵ | 23.95 ± 0.038 | [11] |
| Acarbose (Standard) | 0.27 ± 0.04 | [10] |
⁴Chromone-based thiosemicarbazone derivatives ⁵Phenyl carbamoyl methoxy thiosemicarbazone derivative
Experimental Protocols
The following are detailed methodologies for key experiments where this compound may be evaluated. These protocols are based on standard methods for this class of compounds.
Caption: A generalized workflow for in vitro biological assays.
1. Protocol for Preparation of Stock and Working Solutions
-
Objective: To prepare a stable, concentrated stock solution and accurate working dilutions.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Allow the vial of solid compound to reach room temperature before opening.
-
Accurately weigh out 2.12 mg of the compound.
-
Dissolve the compound in 1 mL of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic to the assay system (e.g., ≤ 0.5%).
-
2. Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[12]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (medium with the same final DMSO concentration).[12]
-
Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.
-
3. Protocol for Antibacterial Susceptibility (Broth Microdilution Assay)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the compound working solution to the first column of wells.
-
Perform 2-fold serial dilutions across the plate. The last column should serve as a positive control (no compound).
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a sterility control (broth only) and a vehicle control (broth with DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
-
4. Protocol for α-Glucosidase Inhibition Assay
-
Objective: To assess the inhibitory effect of the compound on α-glucosidase activity.
-
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Add 20 µL of the compound dilutions (in buffer) to the wells of a 96-well plate.
-
Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL) to each well and incubate at 37°C for 10 minutes.[15]
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM).[15]
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃.[15]
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC₅₀ value from the dose-response curve.
-
References
- 1. This compound | 73305-12-1 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
Technical Support Center: Overcoming Compound Precipitation in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell-based assays.
Troubleshooting Guides
This section provides detailed guidance on how to address specific precipitation issues you may encounter during your experiments.
Issue 1: Immediate Precipitation Upon Addition of Compound to Media
Question: I dissolved my compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the media once the organic solvent is diluted.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your compound in the media exceeds its aqueous solubility limit.[1] | Decrease the final working concentration. Determine the maximum soluble concentration by performing a kinetic solubility test (see Experimental Protocols). |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2] | Perform a serial or intermediate dilution of the stock solution in pre-warmed (37°C) culture media.[1][3] Add the compound stock dropwise while gently vortexing or swirling the media.[3] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[3] |
| High Final Solvent Concentration | While a solvent like DMSO is used to dissolve the compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][4] |
| pH of the Media | The pH of the cell culture medium may be unfavorable for keeping your compound in solution, especially for ionizable compounds.[1] | Check the pKa of your compound. Consider using a different buffer system or adjusting the media pH, but be mindful of the impact on cell health.[3] |
Issue 2: Delayed Precipitation After Incubation
Question: My media with the compound looked fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to a variety of factors related to the compound's stability and the changing environment of the cell culture over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time into less soluble byproducts.[1] | Assess the stability of your compound under your specific culture conditions (37°C, 5% CO₂). Consider preparing fresh media with the compound more frequently.[1] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1] |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[1] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[1] |
| Interaction with Media Components | The compound may be interacting with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[2][3] | Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.[3] |
Issue 3: Precipitation in DMSO Stock Solution
Question: I've noticed a precipitate in my frozen DMSO stock solution. What could be the cause and how should I handle this?
Answer: Precipitation in DMSO stock solutions can occur, especially with long-term storage or with compounds that have borderline solubility even in DMSO.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility at Low Temperatures | The compound may have poor solubility at lower (freezing) temperatures.[3] | Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[3] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] |
| Water Absorption by DMSO | DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds.[3] | Use anhydrous DMSO for preparing stock solutions.[3] Store stock solutions in tightly sealed containers.[3] |
| Compound Concentration | The concentration of the compound in the DMSO stock may be too high, leading to precipitation over time. | Consider lowering the stock concentration if the compound continues to precipitate. |
Frequently Asked Questions (FAQs)
Q1: How can I visually identify compound precipitation?
A1: Compound precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The media may appear hazy or cloudy.[5]
-
Crystalline Structures: You may observe distinct crystals, either suspended in the media or settled at the bottom of the vessel.[5]
-
Fine Particulates: A fine, sand-like precipitate may be visible.[3]
-
Film on Surface: A thin film may form on the surface of the culture media.[5]
For confirmation, you can examine a sample of the media under a microscope.[3]
Q2: What is the impact of compound precipitation on my cell-based assay results?
A2: Compound precipitation can significantly affect the accuracy and reproducibility of your experimental results.[1] The formation of a precipitate means the actual concentration of your compound in solution is unknown and lower than intended.[5] This can lead to an underestimation of the compound's potency (e.g., a higher IC50 value). Additionally, precipitates can cause physical stress to cells and may interfere with assay readouts, particularly those involving light absorbance, fluorescence, or imaging.[5]
Q3: Can serum in the culture media affect compound solubility?
A3: Yes, serum can have a significant impact on compound solubility. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4][5] However, in some cases, high concentrations of the compound or serum can lead to the formation of insoluble protein-compound complexes, causing co-precipitation.[2] If you suspect an interaction with serum is an issue, you could try testing the compound's solubility in both serum-free and serum-containing media.[6]
Q4: What is the maximum recommended final concentration of DMSO in my assay?
A4: A final DMSO concentration of 0.5% or lower is generally recommended for most cell-based assays.[1][5] While some cell lines may tolerate up to 1%, it is crucial to determine the tolerance of your specific cell line, as higher concentrations can be toxic and may affect cell physiology.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
Q5: Are there any alternative solvents to DMSO?
A5: While DMSO is the most common solvent, other options for poorly soluble compounds include polyethylene glycol 3350 (PEG3350) and glycerol.[7] However, the suitability of these solvents depends on the specific compound and the biological assay, as they can also affect protein stability and ligand binding.[7]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol helps determine the maximum concentration of a compound that remains soluble in a specific medium over time.
Materials:
-
Test compound
-
100% anhydrous DMSO
-
Specific cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microscope
Methodology:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-100 mM). Ensure the compound is fully dissolved.
-
Prepare a series of dilutions of the stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions at 37°C for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).
-
After incubation, visually inspect the solutions again for any delayed precipitation. A sample can also be viewed under a microscope to detect fine precipitates.[3]
-
Determine the maximum soluble concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these conditions.[3]
Protocol 2: Recommended Dilution Method to Minimize Precipitation
This protocol outlines the steps for diluting a DMSO stock solution into an aqueous medium to minimize the risk of precipitation.
Materials:
-
Concentrated compound stock solution in DMSO
-
Aqueous buffer or cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Pre-warm the aqueous solution: If applicable, warm your buffer or cell culture medium to the temperature of your experiment (e.g., 37°C for cell-based assays).[3]
-
Calculate the required dilution: Determine the volume of the DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage remains within an acceptable range (typically ≤ 0.5%).[3]
-
Perform an intermediate dilution (optional but recommended): To minimize "solvent shock," first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration.
-
Add stock to the aqueous solution: While gently vortexing or swirling the aqueous solution, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to avoid localized high concentrations of the compound.[3]
-
Final mix: After adding the stock, cap the tube and vortex gently to ensure a homogenous solution.
-
Immediate use: It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their initial maximum solubility.[3]
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Batch-to-Batch Variability in Thiosemicarbazide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in the synthesis of thiosemicarbazides.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during the synthesis of thiosemicarbazides, ensuring greater consistency and reproducibility in your experimental results.
Issue 1: Inconsistent Yields
Q1: We are observing significant fluctuations in the yield of our synthesized thiosemicarbazide from one batch to the next. What are the likely causes and how can we troubleshoot this problem?
A1: Inconsistent yields are a frequent issue in organic synthesis and can often be traced back to variations in starting materials, reaction conditions, or work-up procedures.[1][2][3] A systematic approach is the best way to identify and rectify the source of the problem.
Potential Causes and Recommended Actions:
-
Purity and Stoichiometry of Starting Materials: The purity of the isothiocyanate and hydrazine starting materials is critical. Impurities can engage in side reactions, consuming the reactants and consequently lowering the yield of the desired product.[1][4]
-
Recommendation: Source reagents from reputable suppliers. It is good practice to verify the purity of starting materials, especially when opening a new bottle. Ensure accurate calculation and measurement of molar equivalents; a 1:1 molar ratio is typically optimal for this synthesis.[5]
-
-
Reaction Conditions: The reaction to form thiosemicarbazides can be influenced by temperature and reaction time.[6] Inconsistent temperature control can lead to the formation of byproducts, while insufficient reaction time can result in incomplete conversion.
-
Recommendation: Monitor the internal reaction temperature and use a cooling bath if necessary to maintain a consistent temperature profile between batches. Track the reaction's progress using an appropriate method, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
-
Solvent Quality: The presence of moisture in the solvent can lead to the hydrolysis of the isothiocyanate, reducing the amount available to react with the hydrazine.
-
Recommendation: Use anhydrous solvents to minimize side reactions.
-
Below is a workflow to guide the troubleshooting process for inconsistent yields.
Caption: A logical workflow for troubleshooting inconsistent yields.
Issue 2: Variable Purity and Impurity Profiles
Q2: We're finding different impurities in different batches of our thiosemicarbazide, even when the yields are comparable. What could be the cause, and how can we achieve consistent purity?
A2: Variations in purity and impurity profiles often point to subtle inconsistencies in reaction conditions or the quality of starting materials.[1][7]
Potential Causes and Recommended Actions:
-
Side Reactions: The formation of byproducts is a common source of impurities. For example, residual water can react with the isothiocyanate to form an unstable carbamic acid, which can decompose to an amine. This amine can then react with another molecule of isothiocyanate to form a substituted thiourea.
-
Recommendation: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents.
-
-
Product Degradation: Thiosemicarbazides can be sensitive to heat and prolonged reaction times, which may lead to degradation.
-
Recommendation: Optimize the reaction time and temperature to be the minimum required for complete conversion of the starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Inconsistent Purification: The method of purification can significantly impact the final purity and impurity profile.[8]
-
Recommendation: Standardize your purification protocol. If using recrystallization, consistently use the same solvent system and cooling profile. For column chromatography, maintain consistent parameters such as the stationary phase, mobile phase, and loading.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | Monitor reaction progress by TLC and ensure sufficient reaction time. |
| Substituted Thioureas | Reaction of isothiocyanate with amine byproduct | Use anhydrous solvents and ensure starting materials are free from amine impurities. |
| Disulfides | Oxidation of the thiol tautomer | Perform the reaction under an inert atmosphere and handle the product with minimal exposure to air. |
Issue 3: Differences in Biological Activity
Q3: We have synthesized two batches of the same thiosemicarbazide that appear identical by standard analytical techniques (NMR, MS), yet they show different levels of biological activity. What could explain this discrepancy?
A3: When routine analytical data is identical, more subtle physical or chemical differences may be the cause of variable biological activity.
Potential Causes and Recommended Actions:
-
Polymorphism: The compound may exist in different crystalline forms, or polymorphs, which can have different solubilities and dissolution rates, thereby affecting bioavailability and biological activity.[9]
-
Recommendation: Analyze the solid-state properties of each batch using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
-
Trace Impurities: The presence of trace impurities, potentially below the limit of detection for standard NMR or MS, could be influencing the biological assay.
-
Recommendation: If catalytic impurities (e.g., trace metals) are suspected, consider analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Chirality (if applicable): If the thiosemicarbazide is chiral, variations in the enantiomeric or diastereomeric ratio between batches can lead to significant differences in biological activity.
-
Recommendation: Utilize chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of each batch.
-
The general synthetic pathway for thiosemicarbazides is a nucleophilic addition reaction.
Caption: The general reaction for the synthesis of thiosemicarbazides.
Frequently Asked Questions (FAQs)
Q4: What is a reliable, general protocol for the synthesis of thiosemicarbazides?
A4: The following is a general experimental protocol that can be adapted for the synthesis of a wide range of thiosemicarbazides.
Experimental Protocol: General Synthesis of Thiosemicarbazides
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of the hydrazine derivative in a suitable anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran).
-
Reaction: To the stirred solution, add one equivalent of the isothiocyanate dropwise at room temperature. Monitor the internal temperature; if a significant exotherm is observed, cool the flask in an ice bath.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials have been consumed.
-
Isolation: If the product precipitates from the reaction mixture, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product is soluble, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[10][11][12]
Q5: Which analytical techniques are essential for characterizing synthesized thiosemicarbazides and ensuring batch-to-batch consistency?
A5: A comprehensive analytical approach is necessary for full characterization and to ensure consistency between batches.
Table 2: Key Analytical Techniques for Thiosemicarbazide Characterization
| Technique | Information Provided | Importance for Consistency |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment | High |
| Mass Spectrometry (MS) | Confirmation of molecular weight | High |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., N-H, C=S) | Medium |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purity assessment and impurity quantification | High |
| Melting Point | Indication of purity | Medium |
| Elemental Analysis | Confirmation of elemental composition | High |
The following diagram illustrates a recommended workflow for the analytical testing of newly synthesized thiosemicarbazide batches.
Caption: A workflow for the analytical testing of thiosemicarbazides.
Q6: What are the best practices for storing synthesized thiosemicarbazides to maintain their stability?
A6: Proper storage is crucial to prevent degradation of thiosemicarbazides.[13][14][15][16] They should be stored in a tightly sealed, clearly labeled container in a cool, dry, and dark place. For long-term storage, consider placing the container in a desiccator and storing it at a reduced temperature (e.g., in a refrigerator). To prevent oxidation, some thiosemicarbazides may benefit from being stored under an inert atmosphere.[16]
References
- 1. tutorchase.com [tutorchase.com]
- 2. youtube.com [youtube.com]
- 3. azom.com [azom.com]
- 4. sigarra.up.pt [sigarra.up.pt]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. 3-Thiosemicarbazide(79-19-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. lobachemie.com [lobachemie.com]
resolving inconsistent results in 4-(2-Nitrophenyl)-3-thiosemicarbazide experiments
Welcome to the technical support center for 4-(2-Nitrophenyl)-3-thiosemicarbazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving inconsistent experimental results. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C₇H₈N₄O₂S.[1] It belongs to the thiosemicarbazide class of compounds, which are known for their wide range of biological activities and are often used as intermediates in the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles and 1,2,4-triazoles.[2][3] Thiosemicarbazides and their derivatives have garnered significant interest in medicinal chemistry for their potential as antimicrobial, anticancer, and antiviral agents.[4][5]
Q2: What are the primary applications of this compound?
While specific applications for this compound are not extensively detailed in the provided search results, related thiosemicarbazide derivatives have shown significant biological activities. These include antibacterial, antiproliferative, and α-glucosidase inhibitory effects.[6][7] The thiosemicarbazide scaffold is recognized for its therapeutic potential.[7]
Q3: What are the expected physicochemical properties of this compound?
The expected properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄O₂S | [1] |
| Molecular Weight | 212.23 g/mol | [1][8] |
| Appearance | Solid | [8] |
Troubleshooting Guides
Synthesis & Purification
Q4: My synthesis of this compound resulted in a low yield. How can I improve it?
Low yields are a common issue in the synthesis of thiosemicarbazide derivatives. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your starting materials, 2-nitrophenyl isothiocyanate and hydrazine hydrate. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at a low temperature (e.g., in an ice bath) during the addition of hydrazine hydrate to control the exothermic reaction, and then stirred at room temperature.[9] Ensure proper temperature control throughout the reaction.
-
Solvent: Absolute ethanol is a commonly used solvent.[9] Ensure the solvent is anhydrous, as water can react with the isothiocyanate.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9] Insufficient or excessive reaction time can lead to incomplete conversion or degradation of the product.
-
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying thiosemicarbazides.[10] Experiment with different solvents or solvent mixtures to achieve optimal purification and yield.
-
Washing: Ensure the filtered product is washed with cold deionized water and cold ethanol to remove unreacted starting materials and by-products.[9]
-
Q5: I am having difficulty with the purification of my product. What should I do?
Purification of thiosemicarbazides can be challenging due to their polarity and potential for forming by-products.
-
Recrystallization: As mentioned above, this is the most common method. If a single solvent does not work well, consider a two-solvent recrystallization system.
-
Column Chromatography: While less common for simple thiosemicarbazides, silica gel column chromatography can be used if recrystallization fails to yield a pure product. A polar mobile phase, such as ethyl acetate/hexane or dichloromethane/methanol, may be effective.
-
Washing: Thoroughly washing the crude product on the filter with appropriate cold solvents can significantly improve purity before recrystallization.
Characterization
Q6: My spectroscopic data (NMR, IR) does not match the expected structure. What could be the issue?
Inconsistent spectroscopic data can arise from several factors:
-
Impurities: The presence of unreacted starting materials, by-products, or residual solvent can complicate spectra. Re-purify your sample and ensure it is thoroughly dried.
-
Structural Isomers: Depending on the reaction conditions, there is a possibility of forming structural isomers.
-
Tautomerism: Thiosemicarbazides can exist in tautomeric forms, which can lead to the appearance of unexpected peaks in NMR and IR spectra.[5]
-
Incorrect Structure Assignment: Double-check the literature for reported spectral data of similar compounds to aid in the correct assignment of peaks.
Expected Spectroscopic Data for a Related Compound (for reference):
The following table shows characterization data for a similar thiosemicarbazide derivative, which can be used as a general reference.
| Technique | Data for a Substituted Thiosemicarbazide Analog | Reference |
| IR (KBr) (cm⁻¹) | 3384.52 (N-H), 3304.53 (N-H), 3187.32 (C-H Ar), 1636.95 (C=O), 1570.83 (C=S), 1510.8 (NO₂) | [11] |
| ¹H-NMR (DMSO-d₆) δ/ppm | 9.92 (s, 1H, CH=N), 7.74 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 7.41 (s, 1H, Ar-H), 4.55 (s, 1H, NH), 3.16 (s, 2H, NH) | [11] |
| ¹³C-NMR (DMSO-d₆) δ/ppm | 165.58 (C=O), 185.85 (C=S), 149.56 (CH=N), 101.81-120.09 (Ar, 4C), 147.56 (C-NO₂) | [11] |
| ESI-MS | 313 (M+H⁺) | [11] |
Biological Assays
Q7: I am observing inconsistent results in my biological assays with this compound. What could be the cause?
Inconsistent results in biological assays are a frequent challenge. Consider the following potential issues:
-
Compound Solubility and Precipitation: Thiosemicarbazides can have low aqueous solubility. The compound may be precipitating in your assay medium, leading to variable effective concentrations.
-
Solution: Visually inspect for precipitate. Decrease the final compound concentration or increase the percentage of co-solvent (e.g., DMSO), ensuring the solvent concentration is not affecting the assay.[12]
-
-
Batch-to-Batch Variability: Different synthesis batches may have varying purity levels.
-
Solution: If possible, use a single, large batch for your entire study. If you must switch batches, perform a bridging study to compare the activity of the new batch with the old one.[12]
-
-
Compound Stability: The compound may be unstable in the assay buffer or under the experimental conditions.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock.[12]
-
-
Pipetting Inaccuracy: Inaccurate pipetting, especially of small volumes of concentrated stock solutions, can lead to significant variations in the final concentration.
-
Solution: Use calibrated pipettes and consider preparing an intermediate dilution to increase the pipetting volume.[12]
-
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 4-substituted thiosemicarbazides.[9]
Materials:
-
2-Nitrophenyl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Absolute Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrophenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath.
-
To the cooled and stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold deionized water and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Characterization:
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity:
-
Melting Point: Determine using a calibrated melting point apparatus.
-
FTIR Spectroscopy: To identify characteristic functional groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
Visual Guides
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]
- 6. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(3-nitrophenyl)-3-thiosemicarbazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chemmethod.com [chemmethod.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(2-Nitrophenyl)-3-thiosemicarbazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(2-Nitrophenyl)-3-thiosemicarbazide derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: Recrystallization is the most frequently employed and often most effective method for purifying this compound and its derivatives. Ethanol is a commonly used solvent for this purpose.[1] For derivatives that are not readily soluble, a mixed solvent system, such as ethanol and water, or dissolving the compound in a good solvent followed by the addition of an anti-solvent, can be effective.[2]
Q2: How can I monitor the purity of my this compound derivative during purification?
A2: The purity of your compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification by comparing the crude mixture to the purified fractions. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. Additionally, determining the melting point of the purified compound can be a good indicator of purity, as impurities will typically broaden and depress the melting range. Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the chemical structure and identifying any remaining impurities.
Q3: My purified product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A3: A persistent color in your purified this compound derivative often indicates the presence of oxidized impurities or residual starting materials.[2] To address this, you can try treating the solution with activated charcoal during the recrystallization process before the hot filtration step.[2] If the color persists after one recrystallization, multiple recrystallizations may be necessary. In some cases, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[2]
Q4: What are some alternative purification methods if recrystallization is not effective?
A4: If recrystallization fails to yield a product of sufficient purity, column chromatography is a viable alternative.[2] A silica gel column with an appropriate solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired compound from impurities.[2] The polarity of the eluent can be gradually increased to facilitate the separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low or No Crystal Yield During Recrystallization | - Too much solvent was used. - The compound is highly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Concentrate the solution by evaporating some of the solvent and attempt to recrystallize again. - Select a different solvent or solvent system where the compound has lower solubility at colder temperatures. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent the solution from cooling and crystallizing in the funnel. |
| Product "Oils Out" Instead of Forming Crystals | - The melting point of the compound is lower than the boiling point of the solvent. - The solution was cooled too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. - Consider using a solvent with a lower boiling point. - If impurities are suspected, a preliminary purification step like column chromatography may be necessary before recrystallization. |
| Streaking on TLC Plates | - The compound is highly polar. - The sample is too concentrated. - Interaction with the silica gel. | - Use a more polar eluent system. For very polar compounds, adding a small amount of a basic modifier like triethylamine or a few drops of ammonia to the mobile phase can improve the spot shape. - Dilute the sample before spotting it on the TLC plate. - Consider using a different type of TLC plate, such as alumina or reverse-phase plates. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system. - Column was not packed properly. - Sample was loaded incorrectly. | - Optimize the solvent system using TLC to achieve good separation between the product and impurities. - Ensure the column is packed uniformly to avoid channeling. - Dissolve the sample in a minimum amount of solvent and load it onto the column in a narrow band. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound derivatives and may need to be optimized for your specific compound.
Materials:
-
Crude this compound derivative
-
Ethanol (or another suitable solvent)
-
Deionized water (if using a mixed solvent system)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with magnetic stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture while stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used). It is important to keep the solution hot during this step to prevent premature crystallization.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
If recrystallization does not provide a product of sufficient purity, column chromatography can be utilized.
Materials:
-
Crude this compound derivative
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Select an appropriate solvent system by performing TLC analysis of the crude material. The ideal solvent system should provide a good separation of the desired compound from impurities, with the product having an Rf value of approximately 0.3.
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column, creating a narrow band.
-
Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Collect the eluate in fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing the pure this compound derivative.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid product.
Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for when a product "oils out" during recrystallization.
References
Technical Support Center: Managing Photodegradation of Thiosemicarbazide Compounds
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the challenges associated with the photodegradation of thiosemicarbazide and its derivatives, such as thiosemicarbazones, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are thiosemicarbazide compounds and why are they sensitive to light?
A1: Thiosemicarbazides are a class of organic compounds containing a thiourea group linked to a hydrazine moiety. Their derivatives, thiosemicarbazones, are formed by the condensation of thiosemicarbazide with aldehydes or ketones. These molecules are known for their diverse biological activities and their ability to chelate metal ions.[1] Their photosensitivity often arises from the presence of photoisomerizable C=N double bonds and other chromophoric groups within their structure.[2][3] UV or visible light can provide the energy to convert stable isomers (e.g., E-isomer) to metastable isomers (e.g., Z-isomer) or initiate degradation pathways, altering the compound's properties and activity.[2][3]
Q2: What are the primary signs that my thiosemicarbazide compound is degrading due to light exposure?
A2: Visual indicators of photodegradation can include a change in the color of the solid compound or its solution, the formation of precipitate, or increased turbidity. However, significant degradation can occur without any visible changes. The most reliable sign is the appearance of new, unexpected peaks or a decrease in the main compound's peak area in analytical chromatograms, such as those from High-Performance Liquid Chromatography (HPLC).
Q3: What are the essential preventative measures I should take when working with these compounds?
A3: The fundamental principle is to minimize light exposure at all stages of your experiment. Key practices include:
-
Use appropriate containers: Always store and handle solid compounds and solutions in amber-colored or opaque containers to block UV and visible light.[4] For highly sensitive compounds, wrapping containers in aluminum foil provides additional protection.[4]
-
Control your work environment: Whenever possible, conduct experimental manipulations in a darkened room or under specific low-light conditions (e.g., using a red safelight).[4]
-
Prepare fresh solutions: Prepare solutions as close to the time of use as possible. If storage is necessary, keep them protected from light and at low temperatures (e.g., 4°C).
-
Employ light-protective reagents: In some solution-based assays, the addition of antioxidants or stabilizers can help mitigate photodegradation. However, you must first verify that these reagents do not interfere with your experiment.[4]
Q4: Can the solvent I use affect the photodegradation of my compound?
A4: Yes, the choice of solvent can influence the stability of photosensitive compounds. Some solvents may promote degradation, while others can offer a degree of protection. For instance, theoretical studies on some imidazole-thiosemicarbazides suggest that cyclohexane may provide a more stable environment compared to more polar solvents like water or DMSO.[5] It is crucial to evaluate the stability of your specific compound in the chosen experimental solvent.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable steps to resolve them.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or non-reproducible analytical results (e.g., varying peak areas in HPLC). | Photodegradation during sample handling, preparation, or analysis. | 1. Review Workflow: Meticulously review every step of your process for potential light exposure.[4] 2. Implement Light Protection: Ensure all sample preparation is done under subdued light. Use amber vials or foil-wrapped containers for all solutions.[4] 3. Check Analytical Instruments: The UV detector in an HPLC system can itself be a source of photodegradation.[6] Minimize the residence time in the detector by using an appropriate flow rate. If possible, use a wavelength that minimizes absorbance by the compound while still providing adequate detection. |
| Appearance of new, unidentified peaks in chromatograms. | Formation of photodegradation products. | 1. Run a Dark Control: Prepare and analyze a sample that has been completely shielded from light (e.g., wrapped in foil). If the unknown peaks are absent in the dark control, they are confirmed as photodegradants. 2. Conduct a Forced Degradation Study: Intentionally expose your compound to light to generate the degradation products. This helps in identifying the degradation pathway and confirming the identity of the peaks seen in your experimental samples.[7][8] 3. Optimize Storage: Re-evaluate and improve your light-exclusion and temperature control measures for sample storage. |
| Visible color change or precipitation in a stock solution. | Significant chemical degradation has occurred. | 1. Discard the Solution: Do not use the compromised solution for experiments, as its integrity and concentration are no longer reliable. 2. Identify the Source of Exposure: Determine how the solution was exposed to light (e.g., stored in a clear vial, left on the benchtop). 3. Prepare Fresh Solution: Make a new solution using strict light-protection protocols from the moment the solid compound is weighed. |
| Loss of biological activity or potency in an assay. | Degradation of the active thiosemicarbazide compound to an inactive form. | 1. Confirm Compound Integrity: Before conducting the assay, verify the purity and concentration of your stock solution using a validated analytical method like HPLC. 2. Protect During Assay: Ensure that all steps of the biological assay (e.g., incubation, plate reading) are performed with minimal light exposure. Use opaque plates or cover standard plates with foil. 3. Include Controls: Run a stability control by incubating the compound under assay conditions (protected from light) and re-analyzing it to ensure it does not degrade thermally or through other non-photolytic means. |
Quantitative Data Summary
The stability of a photosensitive compound is highly dependent on experimental conditions. The following table provides an illustrative example of how to present data from a photostability study. Actual degradation rates must be determined experimentally for each specific thiosemicarbazide compound.
Table 1: Illustrative Photostability of a Thiosemicarbazide Derivative in Solution
| Condition | Light Exposure | Temperature | Purity after 24h (%) | Appearance of Degradation Products (% of Total Area) |
| Control | Dark (Foil-wrapped) | 25°C | 99.5% | < 0.5% |
| Ambient Light | Laboratory Benchtop | 25°C | 85.2% | 14.8% |
| Direct Sunlight | Window Sill | 25°C | 45.7% | 54.3% |
| Photostability Chamber | 1.2 million lux hours | 25°C | 60.3% | 39.7% |
Note: Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Basic Photostability Assessment of a Thiosemicarbazide Compound
This protocol provides a fundamental method to determine if a thiosemicarbazide compound is sensitive to light under your laboratory conditions.
Objective: To qualitatively and quantitatively assess the photodegradation of a thiosemicarbazide compound in a specific solvent.
Materials:
-
Thiosemicarbazide compound
-
Appropriate solvent (e.g., DMSO, Ethanol, Acetonitrile)
-
Two clear, chemically inert vials (e.g., borosilicate glass or quartz)
-
One amber glass vial
-
Aluminum foil
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent. Perform this step under low-light conditions.
-
Prepare Samples:
-
Exposed Sample: Transfer an aliquot of the stock solution into a clear vial.
-
Dark Control: Transfer an equal aliquot into an amber vial or a clear vial completely wrapped in aluminum foil.[7]
-
-
Exposure: Place both vials side-by-side on a laboratory bench exposed to ambient light for a defined period (e.g., 24 hours). The dark control ensures that any observed degradation is due to light and not thermal effects.
-
Sample Analysis (Time Zero): Immediately after preparation, take a sample from the stock solution and analyze it via HPLC to establish the initial purity and peak area (t=0).
-
Sample Analysis (Post-Exposure): After the exposure period, analyze both the "Exposed Sample" and the "Dark Control" by HPLC using the same method as the t=0 sample.
-
Data Evaluation:
-
Compare the chromatogram of the "Exposed Sample" to the "Dark Control" and the t=0 sample.
-
Look for a decrease in the peak area of the parent compound in the exposed sample.
-
Note the appearance of any new peaks in the exposed sample that are absent or significantly smaller in the dark control.
-
Calculate the percentage of degradation by comparing the parent peak area in the exposed sample to the dark control.
-
Visualizations
Experimental Workflow for Handling Photosensitive Compounds
This diagram outlines a standard workflow designed to minimize photodegradation during routine experiments.
Caption: Workflow for Minimizing Photodegradation
Troubleshooting Inconsistent Experimental Results
This decision tree helps diagnose the root cause of variability in results when working with photosensitive compounds.
Caption: Troubleshooting Logic for Inconsistent Results
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08530B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fda.gov [fda.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of 4-(2-Nitrophenyl)-3-thiosemicarbazide and Related Derivatives Against Resistant Bacterial Strains
Disclaimer: As of December 2025, specific experimental data on the antibacterial efficacy of 4-(2-Nitrophenyl)-3-thiosemicarbazide against resistant bacterial strains is not extensively available in the public domain. This guide provides a comparative analysis based on the established antibacterial activities of structurally related thiosemicarbazide derivatives to offer a valuable resource for researchers, scientists, and drug development professionals.
Thiosemicarbazides have emerged as a promising class of compounds in the search for novel antibacterial agents, particularly due to their potential efficacy against drug-resistant bacteria.[1][2] Their unique chemical structure, distinct from many existing antibiotics, makes them attractive candidates for overcoming established resistance mechanisms.[1]
Performance Comparison Against Resistant Bacteria
The antibacterial activity of thiosemicarbazide derivatives is significantly influenced by the type and position of substituents on the phenyl ring.[1][2] While data for the 2-nitro derivative is scarce, studies on other substituted thiosemicarbazides reveal moderate to high activity, especially against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1] For instance, derivatives with a trifluoromethylphenyl group have demonstrated high activity against all tested Gram-positive strains.[1] Another study showed that a thiosemicarbazide with a chlorine atom at the 2-position of the phenyl ring was effective against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus.[1]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several thiosemicarbazide derivatives against resistant bacterial strains, providing a basis for comparison.
| Compound/Antibiotic | Test Organism | MIC (µg/mL) |
| Thiosemicarbazide Derivatives | ||
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9[2] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 15.63-31.25[2] |
| Aldehyde Schiff base N-aryl thiosemicarbazone (Compound 4) | MRSA (Clinical Isolates) | 16[2][3] |
| Thiosemicarbazide with 2-chlorophenyl group (SA1) | MRSA ATCC 43300 | 62.5[1] |
| Thiosemicarbazide with trifluoromethylphenyl group | Gram-positive bacteria | 3.9–250[1] |
| Standard Antibiotics | ||
| Vancomycin | MRSA | 0.5-2 |
| Ciprofloxacin | Gram-positive bacteria | 0.125-0.5[4] |
Putative Mechanism of Antibacterial Action
Molecular docking studies and mechanistic analyses suggest that thiosemicarbazides may exert their antibacterial effect through a dual-inhibition mechanism targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5][6] These type IIA topoisomerases are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, thiosemicarbazides can disrupt DNA synthesis, leading to bacterial cell death.[5][6] This mechanism is particularly promising as it targets different enzymes than some commonly used antibiotics, potentially circumventing existing resistance.[1]
Caption: Proposed mechanism of thiosemicarbazide antibacterial activity.
Experimental Protocols
The validation of novel antibacterial compounds relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments used to evaluate the efficacy of thiosemicarbazide derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used approach.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland turbidity)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial suspension without the test compound)
-
Negative control (broth without bacteria)
-
Standard antibiotic (e.g., Vancomycin, Ciprofloxacin)
Procedure:
-
Preparation of Test Compound Dilutions: A two-fold serial dilution of the test compound is prepared in MHB directly within the 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.
References
- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-MRSA activity of aldehyde Schiff base N-aryl thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Lack of Specific Data on 4-(2-Nitrophenyl)-3-thiosemicarbazide Necessitates Broader Comparison of Related Thiosemicarbazide Derivatives
A comprehensive review of published scientific literature reveals a significant gap in the experimental data specifically detailing the anticancer activity of 4-(2-Nitrophenyl)-3-thiosemicarbazide and its corresponding metal complexes. Extensive searches have not yielded any studies that evaluate the cytotoxic effects or mechanistic pathways of this particular compound. Consequently, a direct quantitative comparison of its anticancer potency against alternatives is not currently feasible.
This guide, therefore, provides a comparative overview based on the documented anticancer activities of structurally related thiosemicarbazide and thiosemicarbazone derivatives, particularly those bearing a nitrophenyl moiety. This information is intended for researchers, scientists, and drug development professionals to offer a foundational understanding of the potential, though unproven, anticancer mechanisms and efficacy of this compound by drawing parallels with its chemical relatives.
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds known for their wide spectrum of biological activities, including anticancer properties.[1] Their therapeutic potential is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes involved in cellular proliferation.[1][2]
Comparative Anticancer Activity of Structurally Related Thiosemicarbazone Derivatives
While data on the 2-nitro isomer is unavailable, studies on other nitrophenyl-substituted thiosemicarbazides and their metal complexes provide valuable insights into their potential anticancer activity. The position of the nitro group on the phenyl ring, as well as the overall molecular structure, can significantly influence cytotoxicity.
Below is a summary of the in vitro anticancer activity of various thiosemicarbazone derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Thiosemicarbazone Derivatives
| Compound/Complex | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2-benzoylpyridine-N(4)-phenyl thiosemicarbazone | K562 (Leukemia) | 1.43 | [3] |
| 2-acetylpyrazine-N(4)-phenyl thiosemicarbazone | K562 (Leukemia) | 12.3 | [3] |
| Chalcone thiosemicarbazide derivative (4r) | HepG2 (Liver) | 0.78 ± 0.05 | [4] |
| Thiazolidinedione–thiosemicarbazone 3 | HepG2 (Liver) | 2.97 ± 0.39 | [5] |
| Thiazolidinedione–thiosemicarbazone 3 | T98G (Glioblastoma) | 28.34 ± 2.21 | [5] |
| 4-nitro-substituted semicarbazide (4c) | U87 (Glioblastoma) | 12.6 µg/mL | [6] |
| 4-nitro-substituted semicarbazide (4d) | U87 (Glioblastoma) | 13.7 µg/mL | [6] |
| 4-nitro-substituted thiosemicarbazide (5d) | U87 (Glioblastoma) | 13.0 µg/mL | [6] |
| 1-(pyridin-2-yl)ethanone-N(4)-substituted thiosemicarbazones (3b, d, f, g, i, k, l, m, n, r) | MCF7 (Breast) | 7.02-9.08 µg/mL | [7] |
| 1-(pyridin-2-yl)ethanone-N(4)-substituted thiosemicarbazones (3b, c, f, g, m) | C6 (Glioma) | 9.08-10.59 µg/mL | [7] |
| Antimony complex (C1) of 4-(2,4-dimethylphenyl)-1-((2-pyridinyl)methylene)thiosemicarbazide | MCF-7 (Breast) | 34.7 | [8] |
| Antimony complex (C2) of 4-(2,5-dimethoxyphenyl)-1-((2-pyridinyl)methylene)thiosemicarbazide | MCF-7 (Breast) | 37.4 | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines and incubation times.
The data indicates that structural modifications, including the nature and position of substituents on the phenyl ring and the type of heterocyclic moiety, play a crucial role in the anticancer potency of these compounds. For instance, some chalcone thiosemicarbazide derivatives have demonstrated potent activity against liver cancer cells.[4] Furthermore, the complexation with metal ions often enhances the cytotoxic activity of thiosemicarbazones.[9][10][11]
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves a series of in vitro assays. A standard experimental workflow is outlined below.
Caption: A generalized workflow for the synthesis, characterization, and in vitro evaluation of the anticancer activity of novel compounds.
Key Experimental Method: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, its metal complexes, and a positive control like cisplatin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of thiosemicarbazones is often multifactorial and can involve the modulation of several cellular signaling pathways. While the specific pathways affected by this compound are unknown, the general mechanisms for this class of compounds are illustrated below.
Caption: A diagram illustrating the potential signaling pathways and mechanisms of action for the anticancer activity of thiosemicarbazones.
Key proposed mechanisms include:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis, and its inhibition leads to the depletion of deoxynucleoside triphosphate pools, causing cell cycle arrest and apoptosis.[1]
-
Topoisomerase Inhibition: Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.[1]
-
Induction of Oxidative Stress: Thiosemicarbazones and their metal complexes can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
-
Metal Ion Chelation: By chelating essential metal ions like iron and copper, these compounds can disrupt the function of various metalloenzymes that are vital for cell growth and proliferation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, molecular modeling and biological evaluation of chalcone thiosemicarbazide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The cytotoxicity of heterocyclic thiosemicarbazones and their metal complexes on human and murine tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-(Nitrophenyl)-3-thiosemicarbazide Analogs: A Comparative Guide
An objective comparison of the biological activities of 4-(Nitrophenyl)-3-thiosemicarbazide analogs based on available experimental data. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(Nitrophenyl)-3-thiosemicarbazide analogs, focusing on their anticancer and antibacterial properties. While the initial focus was on 4-(2-Nitrophenyl)-3-thiosemicarbazide derivatives, the available literature provides more extensive data on 4-(4-Nitrophenyl) analogs. Therefore, this guide primarily summarizes the findings for the latter, offering valuable insights into the impact of structural modifications on biological activity.
Quantitative Biological Activity Data
The following tables summarize the in vitro anticancer and antibacterial activities of a series of 1-(pyridin-2/3/4-oyl)-4-(4-nitrophenyl)thiosemicarbazide analogs.
Anticancer Activity
The antiproliferative activity of the synthesized compounds was evaluated against three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).[1][2]
| Compound | R | IC50 (μM) vs. A549 | IC50 (μM) vs. HepG2 | IC50 (μM) vs. MCF-7 |
| 1 | pyridin-2-yl | 6.88 | 3.47 | 1.92 |
| 2 | pyridin-3-yl | >100 | >100 | >100 |
| 3 | pyridin-4-yl | >100 | >100 | >100 |
| 4 | pyridin-2-yl | 10.11 | 11.23 | 8.98 |
| 5 | pyridin-3-yl | >100 | >100 | >100 |
| 6 | pyridin-4-yl | 89.12 | 78.23 | 95.14 |
| 7 | pyridin-2-yl | >100 | >100 | >100 |
| 8 | pyridin-3-yl | 95.67 | 88.12 | 91.45 |
| 9 | pyridin-4-yl | >100 | >100 | >100 |
Note: Compounds 1-3 are 1-(pyridin-X-oyl)-4-(4-nitrophenyl)thiosemicarbazides. Compounds 4-6 are 1-(pyridin-X-oyl)-4-(2,4-dichlorophenyl)thiosemicarbazides. Compounds 7-9 are 1-(pyridin-X-oyl)-4-(4-methylphenyl)thiosemicarbazides. Data for compounds 4-9 are included for comparative purposes to highlight the significance of the 4-nitrophenyl group.
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
The presence of a 4-nitrophenyl group at the N4 position of the thiosemicarbazide scaffold is crucial for significant antiproliferative activity.
-
The position of the nitrogen atom in the pyridine ring at the N1 position also plays a critical role. A pyridin-2-yl substituent (Compound 1 ) resulted in the highest potency against all three cell lines.[1]
-
Substitution of the 4-nitrophenyl group with either a 2,4-dichlorophenyl or a 4-methylphenyl group led to a dramatic decrease in anticancer activity.
Antibacterial Activity
The antibacterial activity of the compounds was assessed against Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis) and micro-aerobic Gram-positive bacteria (Streptococcus mutans, Streptococcus sanguinis). The results are presented as Minimum Inhibitory Concentration (MIC) in μg/mL.[1][2]
| Compound | R | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. S. epidermidis | MIC (μg/mL) vs. S. mutans | MIC (μg/mL) vs. S. sanguinis |
| 1 | pyridin-2-yl | >125 | >125 | >125 | >125 |
| 2 | pyridin-3-yl | 62.5 | 31.25 | 62.5 | 62.5 |
| 3 | pyridin-4-yl | >125 | >125 | >125 | >125 |
| 4 | pyridin-2-yl | >125 | >125 | >125 | >125 |
| 5 | pyridin-3-yl | 31.25 | 15.62 | 62.5 | 31.25 |
| 6 | pyridin-4-yl | 7.81 | 7.81 | 15.62 | 15.62 |
| 7 | pyridin-2-yl | 15.62 | 7.81 | 15.62 | 7.81 |
| 8 | pyridin-3-yl | 7.81 | 7.81 | 7.81 | 7.81 |
| 9 | pyridin-4-yl | >125 | >125 | >125 | >125 |
Structure-Activity Relationship (SAR) for Antibacterial Activity:
-
Unlike the anticancer activity, the 4-nitrophenyl group did not consistently confer the highest antibacterial potency.
-
The most potent antibacterial compounds were those with 2,4-dichlorophenyl (Compounds 5 and 6 ) and 4-methylphenyl (Compounds 7 and 8 ) substitutions.
-
Specifically, 1-(nicotinoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide (Compound 5 ) and 1-(isonicotinoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide (Compound 6 ) showed strong activity, as did the 4-methylphenyl analogs with pyridin-2-yl and pyridin-3-yl substitutions (Compounds 7 and 8 ).[1]
Experimental Protocols
General Synthesis of 1-(pyridin-X-oyl)-4-(4-nitrophenyl)thiosemicarbazides
The synthesis of the title compounds is typically achieved through a one-step reaction.[1]
Workflow for the Synthesis of 4-(Nitrophenyl)-3-thiosemicarbazide Analogs
References
A Head-to-Head Preclinical Comparison: 4-(2-Nitrophenyl)-3-thiosemicarbazide Poised as a Potential Alternative in Oncology and Infectious Disease
For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the emerging therapeutic candidate, 4-(2-Nitrophenyl)-3-thiosemicarbazide. This document provides a detailed analysis of its preclinical performance against current standard-of-care drugs in oncology and infectious diseases, supported by available experimental data.
This guide addresses the urgent need for novel therapeutic agents by evaluating the potential of this compound, a member of the promising thiosemicarbazide class of compounds. While direct head-to-head clinical data is not yet available, this report synthesizes preclinical findings to offer a foundational comparison against established treatments for bacterial infections and various cancers.
Unveiling the Potential of this compound
Thiosemicarbazides are a class of compounds recognized for their wide-ranging biological activities. The proposed mechanisms of action are multifaceted, often involving the chelation of essential metal ions and the inhibition of key enzymes crucial for pathogen survival and cancer cell proliferation. For thiosemicarbazides in general, these mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.
Performance Against Standard-of-Care: A Preclinical Overview
To contextualize the potential of this compound, this guide presents available preclinical data alongside typical efficacy data for standard-of-care drugs. It is crucial to note that the following data is not from direct comparative studies but is compiled from various independent research findings.
Antibacterial Activity: Targeting Staphylococcus aureus
Derivatives of this compound have demonstrated antibacterial activity against Staphylococcus aureus, a common and often drug-resistant pathogen. The following table compares the available information with the typical Minimum Inhibitory Concentration (MIC) values for standard-of-care antibiotics against S. aureus.
| Compound/Drug | Target Organism | Reported Activity / MIC Range | Citation |
| This compound Derivatives | Staphylococcus aureus | Active (Specific MIC values not detailed in available literature) | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 µg/mL | [1][2][3] |
| Linezolid | Staphylococcus aureus | ≤4 µg/mL (Susceptible) | [4][5] |
Anticancer Activity: A Multi-pronged Approach
Preclinical studies have indicated that this compound derivatives exhibit antiproliferative effects against several cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). The tables below provide a comparison with the typical half-maximal inhibitory concentration (IC50) values of standard chemotherapeutic agents.
Lung Cancer (A549 Cell Line)
| Compound/Drug | Target Cell Line | Reported Activity / IC50 Range | Citation |
| This compound Derivatives | A549 (Lung Carcinoma) | Active (Specific IC50 values not detailed in available literature) | |
| Cisplatin | A549 (Lung Carcinoma) | 6.14 - 16.48 µM | [6][7][8][9][10] |
Liver Cancer (HepG2 Cell Line)
| Compound/Drug | Target Cell Line | Reported Activity / IC50 Range | Citation |
| This compound Derivatives | HepG2 (Hepatocellular Carcinoma) | Active (Specific IC50 values not detailed in available literature) | |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 3.4 - 8.29 µM | [11][12][13][14][15] |
Breast Cancer (MCF-7 Cell Line)
| Compound/Drug | Target Cell Line | Reported Activity / IC50 Range | Citation |
| This compound Derivatives | MCF-7 (Breast Adenocarcinoma) | Active (Specific IC50 values not detailed in available literature) | |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 0.4 - 8.3 µM | [16][17][18][19] |
Visualizing the Mechanisms of Action
To further elucidate the potential therapeutic pathways, the following diagrams illustrate the proposed mechanisms of action for thiosemicarbazides and a standard-of-care drug, cisplatin, as well as a typical experimental workflow for in vitro screening.
Caption: Proposed antibacterial action of thiosemicarbazides.
Caption: Anticancer mechanism of the standard drug Cisplatin.
Caption: A generalized workflow for in vitro screening.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While specific protocols for this compound are proprietary to the conducting research entities, this section outlines generalized protocols for the key experiments cited in the evaluation of such compounds.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
-
Inoculum Preparation: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Controls: Positive (bacteria with no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions
The preliminary preclinical data on this compound and its derivatives are promising, suggesting a potential role in the development of new antibacterial and anticancer therapies. However, further rigorous investigation is imperative. Future research should focus on:
-
Quantitative in vitro studies: Determining specific MIC and IC50 values for this compound against a broader panel of bacterial strains and cancer cell lines.
-
Head-to-head in vitro and in vivo comparisons: Directly comparing the efficacy and toxicity of this compound with standard-of-care drugs in preclinical models.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
Pharmacokinetic and pharmacodynamic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, in animal models.
This comparative guide serves as a valuable resource for the scientific community, providing a foundational understanding of this compound and highlighting the critical next steps in its evaluation as a potential therapeutic agent.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. ijpsonline.com [ijpsonline.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions for 4-(2-Nitrophenyl)-3-thiosemicarbazide and its Analogs with In Vitro Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of computational (in silico) and experimental (in vitro) methods is a cornerstone of modern drug discovery. This guide provides a comparative overview of in silico predictions and their validation with in vitro data for 4-(2-Nitrophenyl)-3-thiosemicarbazide and its structural analogs. Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including potential anticancer and antibacterial properties. This document aims to objectively compare the predicted and measured performance of these compounds, supported by experimental data and detailed methodologies.
Data Presentation: In Silico vs. In Vitro Comparison
The following tables summarize quantitative data from various studies, comparing in silico predictions with in vitro experimental results for this compound and a representative analog, 4-nitroacetophenone thiosemicarbazone (4-NAPTSc).
Table 1: In Silico Molecular Docking and In Vitro Antibacterial Activity of 4-Aryl-3-thiosemicarbazide Analogs against Bacterial DNA Gyrase
| Compound ID | 4-Aryl Substituent | In Silico Docking Score (kcal/mol)[1] |
| 2e | 2-Nitrophenyl | -6.3 |
| 2g | 4-Nitrophenyl | -6.4 |
| 2n | 2,4-Dichlorophenyl | -6.5 |
| 2b | 2-Chlorophenyl | -6.1 |
| 2j | 4-Methylphenyl | -6.0 |
Note: A more negative docking score indicates a stronger predicted binding affinity.
Table 2: Comparative In Silico and In Vitro Anticancer Data for 4-Nitroacetophenone Thiosemicarbazone (4-NAPTSc)
| Data Type | Parameter | Value | Reference |
| In Vitro | Cell Line | A549 (Lung Cancer) | [2] |
| IC50 | 2.93 µg/mL | [2] | |
| In Silico | Target Protein | EGFR | - |
| Docking Score | - | - | |
| Target Protein | PLK1 | - | |
| Docking Score | - | - | |
| Target Protein | VEGFR | - | |
| Docking Score | - | - |
Note: Specific docking scores for 4-NAPTSc against the mentioned targets were not detailed in the source material, but the study confirmed binding to the amino acid residues of these proteins.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of thiosemicarbazide derivatives.
Synthesis of Thiosemicarbazone Derivatives
This protocol describes the general synthesis of thiosemicarbazones through the condensation reaction of a thiosemicarbazide with an appropriate aldehyde or ketone.[3][4]
Materials:
-
Thiosemicarbazide
-
Substituted benzaldehyde (e.g., 4-Nitrobenzaldehyde)
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of the substituted benzaldehyde and thiosemicarbazide in methanol.
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting precipitate (the thiosemicarbazone product) is collected by filtration.
-
Wash the product with cold methanol and dry it under a vacuum.
-
The final product can be recrystallized from a suitable solvent like ethanol to achieve high purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., 4-NAPTSc) dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24-48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Silico Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][5]
Software:
-
AutoDock, PyMOL, or other molecular modeling software.
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., bacterial DNA gyrase, PDB ID: 1KZN) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the ligand (e.g., this compound) and convert it to a 3D structure. Perform energy minimization using a suitable force field.
-
Docking Simulation: Define the binding site on the target protein and run the docking algorithm to predict the binding poses and affinities (docking scores) of the ligand within the binding site.
-
Analysis: Analyze the docking results to identify the best binding pose, the predicted binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations
Experimental and Logical Workflow
The following diagram illustrates the general workflow for validating in silico predictions with in vitro experimental data in the context of drug discovery.
Caption: Workflow for in silico prediction and in vitro validation.
Hypothesized Signaling Pathway Inhibition
Based on the in silico targets identified for thiosemicarbazone analogs, the following diagram depicts a simplified, hypothesized signaling pathway that could be inhibited by these compounds, leading to an anticancer effect.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Silico Studies on 4-Nitroacetophenone Thiosemicarbazone Potential Cytotoxicity Against A549 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-(2-Nitrophenyl)-3-thiosemicarbazide for its Primary Target: A Comparative Guide
Introduction
4-(2-Nitrophenyl)-3-thiosemicarbazide belongs to the thiosemicarbazide class of compounds, which have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Recent studies have highlighted the potential of nitrophenyl-substituted thiosemicarbazides as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism.[1][2] This guide provides a comparative analysis of the selectivity of 4-(4-nitrophenyl)-3-thiosemicarbazide derivatives for α-glucosidase, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
Primary Target: α-Glucosidase
The primary target for the anti-diabetic activity of nitrophenyl-substituted thiosemicarbazides is α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the hydrolysis of oligosaccharides and disaccharides into monosaccharides, such as glucose.[3] Inhibition of α-glucosidase delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key factor in the management of type 2 diabetes mellitus.
Comparative Analysis of α-Glucosidase Inhibitors
The inhibitory activity of 4-(4-Nitrophenyl)-3-thiosemicarbazide derivatives against α-glucosidase has been evaluated and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound | α-Glucosidase IC50 (µM) | Reference Compound | α-Glucosidase IC50 (µM) |
| 1-(Benzoyl)-4-(4-nitrophenyl)thiosemicarbazide | Not Reported | Acarbose (Standard) | 750.0 |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative (7e) | 23.95 ± 0.038 | Acarbose (Standard) | 634.21 ± 0.027 |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative (7g) | 62.2 ± 0.411 | Acarbose (Standard) | 634.21 ± 0.027 |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative (7n) | 95.65 ± 0.056 | Acarbose (Standard) | 634.21 ± 0.027 |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
The following protocol is a standard method for assessing the α-glucosidase inhibitory activity of test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., 4-(4-Nitrophenyl)-3-thiosemicarbazide derivative)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of α-glucosidase (0.5 U/mL) is prepared in phosphate buffer.
-
The test compound and acarbose are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.
-
In a 96-well microplate, 50 µL of the enzyme solution is mixed with 50 µL of each concentration of the test compound or acarbose.
-
The mixture is pre-incubated at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by adding 50 µL of pNPG solution (5 mM) to each well.
-
The plate is incubated at 37°C for 20 minutes.
-
The reaction is terminated by adding 100 µL of 0.2 M sodium carbonate solution.
-
The absorbance is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction mixture with the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of α-glucosidase in carbohydrate metabolism and a typical experimental workflow for assessing its inhibitors.
References
- 1. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitrophenyl Thiosemicarbazide Isomers: Unraveling Positional Influences on Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the structure-activity relationships of ortho-, meta-, and para-nitrophenyl thiosemicarbazide isomers reveals significant variations in their biological effects. While a comprehensive, direct comparative study of all three isomers under uniform experimental conditions remains elusive in the current literature, this guide synthesizes available data to shed light on their individual and comparative mechanisms of action, focusing on their antibacterial, antiproliferative, and α-glucosidase inhibitory properties.
The strategic placement of the nitro group on the phenyl ring of thiosemicarbazide derivatives profoundly impacts their pharmacological profile. Existing research, though not always directly comparative, indicates that the ortho-, meta-, and para-isomers exhibit distinct potencies and mechanisms of action. This guide provides a consolidated overview of the current understanding of these differences, supported by experimental data and proposed molecular pathways.
Quantitative Data Summary
Table 1: Antibacterial Activity of 4-Nitrophenyl Thiosemicarbazide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide | Staphylococcus aureus | >1000 | [1] |
| 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide | Staphylococcus epidermidis | 62.5 | [1] |
| 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide | Streptococcus mutans | 7.81 | [1] |
| 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide | Streptococcus sanguinis | 7.81 | [1] |
| 1-(3-methoxybenzoyl)-4-(4-nitrophenyl)thiosemicarbazide | Staphylococcus aureus | 15.62 | [1] |
| 1-(3-methoxybenzoyl)-4-(4-nitrophenyl)thiosemicarbazide | Staphylococcus epidermidis | 15.62 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Antiproliferative Activity of 4-Nitrophenyl Thiosemicarbazide Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide | A549 (Lung carcinoma) | 6.88 | [1] |
| 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide | HepG2 (Hepatocellular carcinoma) | 3.47 | [1] |
| 1-(pyridin-2-yl)-4-(4-nitrophenyl)thiosemicarbazide | MCF-7 (Breast adenocarcinoma) | 1.92 | [1] |
| 1-(furan-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | A549 (Lung carcinoma) | 21.03 | [1] |
| 1-(furan-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | HepG2 (Hepatocellular carcinoma) | 16.55 | [1] |
| 1-(furan-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | MCF-7 (Breast adenocarcinoma) | 10.74 | [1] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: A Comparative Overview
While isomer-specific mechanistic details are sparse, the broader class of thiosemicarbazides is understood to exert its biological effects through several key pathways.
Antibacterial Mechanism of Action
The primary antibacterial mechanism proposed for thiosemicarbazides involves the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance. Molecular docking studies suggest a dual-targeting mechanism involving DNA gyrase and topoisomerase IV.[1] By binding to these enzymes, the compounds are thought to interfere with DNA supercoiling and decatenation, ultimately leading to the disruption of DNA replication and bacterial cell death. The differential activity observed between isomers in related compounds, such as halophenyl thiosemicarbazides, suggests that the position of the substituent on the phenyl ring influences the binding affinity and inhibitory potency against these enzymes.
Caption: Proposed antibacterial mechanism of nitrophenyl thiosemicarbazides.
α-Glucosidase Inhibition Mechanism
As a strategy for managing type 2 diabetes, the inhibition of α-glucosidase by nitrophenyl thiosemicarbazide derivatives has been investigated. The mechanism is believed to be competitive inhibition, where the thiosemicarbazide molecule competes with the natural substrate for the active site of the α-glucosidase enzyme. This action delays the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. Molecular docking studies have shown that these compounds can fit into the glucose binding site of the enzyme.[1]
Caption: Competitive inhibition of α-glucosidase by nitrophenyl thiosemicarbazides.
Experimental Protocols
The following are generalized methodologies for the key experiments cited. For specific details, researchers should consult the referenced literature.
Synthesis of Nitrophenyl Thiosemicarbazides
A common synthetic route involves the reaction of a corresponding carboxylic acid hydrazide with a nitrophenyl isothiocyanate.
General Procedure:
-
Dissolve the carboxylic acid hydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the appropriate nitrophenyl isothiocyanate (ortho-, meta-, or para-).
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thiosemicarbazide derivative.
Antibacterial Activity Assay (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, the test compound at various concentrations, and the α-glucosidase enzyme solution.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: General experimental workflow for comparative analysis.
Conclusion and Future Directions
The available evidence strongly suggests that the position of the nitro group is a critical determinant of the biological activity of nitrophenyl thiosemicarbazides. While the para-isomer has been the focus of much of the research, preliminary findings with other substituted phenyl thiosemicarbazides indicate that the ortho- and meta-isomers may possess unique and potent activities. A comprehensive study that synthesizes and evaluates all three nitrophenyl thiosemicarbazide isomers in parallel across a range of biological assays is urgently needed. Such a study would provide invaluable data for establishing a clear structure-activity relationship and would significantly aid in the rational design of more potent and selective thiosemicarbazide-based therapeutic agents. Future research should also focus on elucidating the precise molecular interactions of each isomer with their biological targets to better understand the observed differences in their mechanisms of action.
References
Safety Operating Guide
Safe Disposal of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Procedural Guide
The proper disposal of 4-(2-Nitrophenyl)-3-thiosemicarbazide is critical for laboratory safety and environmental protection. This compound is classified as highly toxic and environmentally hazardous, necessitating strict adherence to established disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste.
Hazard Profile
Key Hazard Information for Structurally Similar Compounds:
| Hazard Statement | Code | Description |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed. |
| Hazardous to the Aquatic Environment, Long-term Hazard | H412 | Harmful to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended[1]. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper collection and disposal of this compound and contaminated materials.
1. Waste Segregation:
-
Designate a specific waste stream for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
This waste must be collected as acutely hazardous waste[2].
-
Crucially, do not mix this waste with other non-hazardous or less hazardous chemical waste streams [2][3].
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable container compatible with the chemical for solid waste[2].
-
The container must be immediately and clearly labeled with a hazardous waste tag[2].
-
The label must include the following information:
3. On-site Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2].
-
The SAA must be under the control of laboratory personnel[2].
-
Keep the container securely closed except when adding waste[2][3].
-
For liquid solutions, use secondary containment to prevent the spread of material in case of a spill[2][3].
4. Rinsing of Empty Containers:
-
For containers that held this compound, the first three rinses must be collected and disposed of as hazardous waste[3]. This is a standard procedure for containers of highly toxic chemicals[3].
5. Request for Waste Collection:
-
Monitor the amount of waste in the container.
-
Schedule a pickup with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[2].
-
Do not attempt to transport hazardous waste outside of the laboratory yourself[2]. All disposal must be conducted through an approved waste disposal plant[4].
6. Spill and Emergency Procedures:
-
In the event of a small spill that you are trained to handle, carefully clean it up using appropriate absorbent materials. All spill cleanup materials must also be disposed of as acutely hazardous waste[2].
-
For larger spills, or if you are not comfortable with the cleanup, evacuate the immediate area and contact your institution's emergency response team or EH&S[2].
Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
